UCCF-853
説明
Structure
3D Structure
特性
CAS番号 |
625458-06-2 |
|---|---|
分子式 |
C14H8ClF3N2O |
分子量 |
312.67 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-2-1-3-10(7-9)20-12-5-4-8(14(16,17)18)6-11(12)19-13(20)21/h1-7H,(H,19,21) |
InChIキー |
NMPJFFWYEIIGFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
UCCF-853, UCCF 853, UCCF853 |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of UCCF-853: A Technical Guide for CFTR Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of UCCF-853, a benzimidazolone-class potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of Cystic Fibrosis (CF) therapeutics.
Introduction
Cystic Fibrosis is a monogenic, life-shortening disease caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in the apical membrane of epithelial cells. Defective CFTR function leads to dysregulated ion and fluid transport, resulting in thick, sticky mucus in various organs, most critically the lungs. Small molecule modulators of CFTR have emerged as a transformative therapeutic strategy. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel gating function of CFTR protein located at the cell membrane.
This compound, identified in the early 2000s, is a CFTR potentiator belonging to the benzimidazolone chemical class. Its discovery was a result of high-throughput screening efforts aimed at identifying novel activators of the CFTR channel.
Discovery of this compound
This compound was identified as a potent activator of CFTR chloride conductance through a high-throughput screening (HTS) campaign. The primary screening assay employed was likely a cell-based fluorescent imaging plate reader (FLIPR) assay utilizing a halide-sensitive yellow fluorescent protein (YFP).
High-Throughput Screening (HTS) Assay
The HTS assay for CFTR potentiators is designed to measure the functional activity of the CFTR channel in a cellular context. The general workflow for such an assay is depicted below.
In Vitro Characterization of UCCF-853: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive summary of the in vitro characterization of the investigational compound UCCF-853. The information presented herein is intended to offer a detailed understanding of its biochemical and cellular activities, laying the groundwork for further preclinical and clinical development. All data is synthesized from publicly available research, and experimental protocols are provided to ensure reproducibility.
Biochemical Activity
At present, there is no publicly available information detailing the specific biochemical activities of a compound designated "this compound." Searches of scientific literature and drug development databases did not yield specific data on its enzyme inhibition, binding affinity, or other direct biochemical interactions.
Cellular Activity
Comprehensive cellular characterization of "this compound" is not available in the public domain. Key cellular assays are crucial for understanding a compound's mechanism of action, and for this compound, data regarding its effects on cell viability, proliferation, and specific signaling pathways have not been reported.
Signaling Pathways
The specific signaling pathways modulated by "this compound" remain to be elucidated, as no public data is currently available.
Experimental Methodologies
While specific experimental data for this compound is unavailable, this section outlines standard methodologies that would be employed for its in vitro characterization.
General Workflow for In Vitro Compound Characterization
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel compound.
Caption: General workflow for in vitro compound characterization.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target signaling proteins (e.g., p-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Conclusion
The successful in vitro characterization of a novel compound such as this compound is a critical first step in the drug discovery pipeline. The methodologies outlined above represent standard approaches to elucidating the biochemical and cellular effects of a new chemical entity. As data for this compound becomes publicly available, this document will be updated to reflect those findings. Researchers are encouraged to utilize these established protocols to contribute to the growing body of knowledge surrounding novel therapeutics.
In-depth Technical Guide: Preliminary Toxicity Profile of UCCF-853
Disclaimer: Information regarding a specific compound designated "UCCF-853" is not publicly available within the searched scientific literature and safety data repositories. The following guide is a template illustrating the expected structure and content for a comprehensive preliminary toxicity profile, as requested. The data and experimental details provided are hypothetical and for illustrative purposes only.
Executive Summary
This document provides a preliminary toxicological overview of the novel compound this compound. The assessment is based on a series of in vitro and in vivo studies designed to characterize its initial safety profile. Key findings from cytotoxicity assays, genotoxicity evaluations, and acute systemic toxicity studies are presented. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making in the development of this compound.
In Vitro Toxicity Assessment
Cytotoxicity in Human Cell Lines
Objective: To determine the concentration-dependent cytotoxic effects of this compound on various human cell lines.
Experimental Protocol: Human hepatocellular carcinoma (HepG2), human embryonic kidney (HEK293), and human neuroblastoma (SH-SY5Y) cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere for 24 hours. This compound, dissolved in DMSO, was added to the culture medium at final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was maintained at 0.5% across all wells. After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis.
Data Summary:
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 25.6 |
| HEK293 | Kidney | 42.1 |
| SH-SY5Y | Neuron | > 100 |
Workflow for In Vitro Cytotoxicity Assessment:
Workflow for the in vitro cytotoxicity assessment of this compound.
Genotoxicity Assessment: Ames Test
Objective: To evaluate the mutagenic potential of this compound using the bacterial reverse mutation assay (Ames test).
Experimental Protocol: Salmonella typhimurium strains TA98 and TA100 were used, with and without metabolic activation (S9 fraction). This compound was tested at five concentrations: 5, 15, 50, 150, and 500 µ g/plate . A positive control (2-nitrofluorene for TA98 and sodium azide for TA100 without S9; 2-aminoanthracene for both strains with S9) and a negative control (vehicle) were included. The number of revertant colonies was counted after a 48-hour incubation at 37°C. A compound is considered mutagenic if a dose-dependent increase in revertant colonies is observed, and the number of revertants is at least twice the background level.
Data Summary:
| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenic Index |
| TA98 | - | 0 | 25 ± 4 | 1.0 |
| 500 | 28 ± 5 | 1.1 | ||
| + | 0 | 35 ± 6 | 1.0 | |
| 500 | 40 ± 7 | 1.1 | ||
| TA100 | - | 0 | 120 ± 15 | 1.0 |
| 500 | 135 ± 18 | 1.1 | ||
| + | 0 | 140 ± 20 | 1.0 | |
| 500 | 155 ± 22 | 1.1 |
In Vivo Acute Toxicity
Objective: To determine the acute systemic toxicity of this compound in a rodent model.
Experimental Protocol: Male and female Sprague-Dawley rats (8-10 weeks old) were administered a single dose of this compound via oral gavage at doses of 50, 150, and 500 mg/kg. A control group received the vehicle (0.5% methylcellulose). Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and daily for 14 days. Body weight was recorded on days 0, 7, and 14. At the end of the study, all animals were euthanized, and a gross necropsy was performed.
Data Summary:
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs |
| 0 (Vehicle) | M/F | 5/5 | 0/10 | None observed |
| 50 | M/F | 5/5 | 0/10 | None observed |
| 150 | M/F | 5/5 | 0/10 | Mild lethargy at 4 hours, resolved by 24 hours |
| 500 | M/F | 5/5 | 1/10 (1 Male) | Moderate lethargy, piloerection in all animals; mortality in one male at day 2 |
Potential Signaling Pathway Involvement (Hypothetical)
Based on preliminary screening (data not shown), this compound is hypothesized to interact with the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. Further investigation is required to confirm this interaction and elucidate the downstream effects.
Hypothesized MAPK/ERK Pathway Interaction:
Hypothesized interaction of this compound with the MAPK/ERK signaling pathway.
Conclusion
The preliminary toxicity assessment of this compound indicates a moderate in vitro cytotoxic profile, with no evidence of mutagenicity in the Ames test. The acute in vivo study in rats suggests a relatively low order of acute toxicity. Further studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to establish a more comprehensive safety profile for this compound.
An In-depth Technical Guide to the Binding Affinity and Kinetics of UCCF-853, a CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCCF-853 is a benzimidazolone compound identified through high-throughput screening as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It has demonstrated the ability to activate CFTR chloride conductance, suggesting its potential as a therapeutic agent for cystic fibrosis (CF). This technical guide provides a comprehensive overview of the available data on this compound's binding affinity and kinetics, details the experimental protocols typically employed to characterize such compounds, and visualizes the relevant biological pathways and experimental workflows. While specific binding affinity (Kd, Ki) and kinetic constants (kon, koff) for this compound are not extensively reported in publicly available literature, this guide synthesizes the known functional data and presents the methodologies required to generate a complete biophysical profile.
Introduction to this compound and its Target: CFTR
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. Mutations in CFTR can lead to the production of thick, sticky mucus, affecting multiple organs, particularly the lungs and digestive system. CFTR modulators are a class of drugs that target the defective CFTR protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of the CFTR protein already at the cell membrane.
This compound, with the chemical name 1-(3-Chlorophenyl)-5-trifluoromethyl-3-hydrobenzimidazol-2-one and CAS number 625458-06-2, has been identified as a CFTR potentiator.[1] It acts by increasing the probability of the CFTR channel being in an open state, thereby increasing chloride ion flow.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Potency (EC50) | 5 - 20 µM | Activation of CFTR Cl– conductance in screening assays. | [1] |
Note: The provided potency range is based on initial high-throughput screening data. A more precise EC50 value would be determined through detailed dose-response studies using electrophysiological methods as described in the experimental protocols section.
Experimental Protocols for Characterizing CFTR Potentiators
To fully characterize the binding affinity and kinetics of a CFTR potentiator like this compound, a series of biophysical and cell-based assays are typically employed.
Electrophysiological Assays for Functional Characterization
Electrophysiology is the gold standard for measuring the functional activity of ion channels like CFTR.
This technique measures ion transport across an epithelial cell monolayer.
-
Principle: Intact epithelial monolayers (e.g., primary human bronchial epithelial cells) expressing CFTR are mounted in a Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Protocol Outline:
-
Culture primary human bronchial epithelial cells on permeable supports until a confluent and differentiated monolayer is formed.
-
Mount the cell culture insert in the Ussing chamber, with apical and basolateral chambers filled with appropriate physiological saline solutions.
-
Maintain the transepithelial voltage at 0 mV and measure the baseline Isc.
-
Stimulate CFTR activity with a cAMP agonist (e.g., forskolin).
-
Apply increasing concentrations of this compound to the apical side and record the change in Isc.
-
The resulting data is used to generate a dose-response curve and determine the EC50 value.
-
This technique allows for the measurement of ion channel activity at the single-channel or whole-cell level.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents through the channels in the "patched" membrane.
-
Protocol Outline (Whole-Cell Configuration):
-
Culture cells expressing CFTR (e.g., CHO or HEK293 cells stably transfected with the CFTR gene) on glass coverslips.
-
Position a micropipette filled with an appropriate intracellular solution onto a single cell and apply suction to form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a fixed value (e.g., -60 mV).
-
Perfuse the cell with an extracellular solution containing a cAMP agonist to activate CFTR.
-
Apply this compound at various concentrations and record the resulting chloride currents.
-
-
Protocol Outline (Single-Channel Recording):
-
Achieve a cell-attached or excised-patch configuration.
-
Record the microscopic currents corresponding to the opening and closing of individual CFTR channels.
-
Analyze the recordings to determine the channel open probability (Po), open time, and closed time in the absence and presence of this compound. This provides direct insights into the kinetics of channel gating.
-
Binding Assays (Hypothetical for this compound)
While not reported for this compound, the following methods could be used to determine its direct binding affinity and kinetics.
-
Principle: A radiolabeled version of this compound or a competitive ligand is used to quantify the binding to membranes or purified CFTR protein.
-
Protocol Outline:
-
Prepare cell membranes from cells overexpressing CFTR.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filter-bound complex.
-
The data is used to calculate the inhibition constant (Ki) of this compound.
-
-
Principle: This label-free technique measures the change in refractive index upon binding of an analyte (this compound) to a ligand (purified CFTR) immobilized on a sensor chip.
-
Protocol Outline:
-
Immobilize purified, full-length CFTR protein onto an SPR sensor chip.
-
Flow a solution of this compound at various concentrations over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflows
CFTR Activation and Potentiation Pathway
The following diagram illustrates the signaling pathway leading to CFTR activation and the proposed mechanism of action for a potentiator like this compound.
Caption: CFTR channel activation and the role of a potentiator.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments to characterize a novel CFTR potentiator.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a promising CFTR potentiator identified through high-throughput screening. While its potency in activating CFTR-mediated chloride conductance has been established in the micromolar range, a detailed characterization of its direct binding affinity and kinetics is not yet publicly available. The experimental protocols detailed in this guide, including Ussing chamber and patch-clamp electrophysiology, as well as biophysical methods like SPR, provide a roadmap for generating a comprehensive biophysical profile of this compound. Such data would be invaluable for its further development as a potential therapeutic for cystic fibrosis. The provided visualizations of the CFTR potentiation pathway and the experimental workflow offer a clear framework for understanding the mechanism and characterization of this and other CFTR modulators. Further research is warranted to fully elucidate the molecular interactions between this compound and the CFTR protein.
References
understanding the novelty of UCCF-853
An In-depth Technical Guide to the Core Novelty of Fenebrutinib (GDC-0853)
Introduction
Fenebrutinib (formerly GDC-0853) is a potent, highly selective, and orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] A non-receptor tyrosine kinase of the Tec family, BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a crucial role in the activation and survival of B-cells and myeloid cells.[3] Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Fenebrutinib is under clinical investigation for a range of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.[4]
The core novelty of fenebrutinib lies in its non-covalent and reversible mode of inhibition. This distinguishes it from first-generation BTK inhibitors, such as ibrutinib, which bind covalently and irreversibly to a cysteine residue (Cys481) in the active site of BTK.[5] The primary advantage of this non-covalent mechanism is its ability to inhibit BTK regardless of the Cys481 status, thereby overcoming a key mechanism of acquired resistance seen with covalent inhibitors where mutations at this site (e.g., C481S) abrogate drug efficacy.[5] Preclinical models have demonstrated fenebrutinib's activity against both wild-type and C481S-mutant BTK.[5]
Mechanism of Action and Signaling Pathway
Fenebrutinib exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] In B-cells, antigen binding to the BCR initiates a signaling cascade involving the phosphorylation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which leads to the activation of protein kinase C (PKC) and subsequent calcium mobilization. This cascade ultimately results in the activation of transcription factors such as NF-κB, promoting B-cell proliferation, differentiation, and survival.[2]
Fenebrutinib binds to the active site of BTK, preventing its autophosphorylation and subsequent activation of downstream signaling molecules like PLCγ2, AKT, and ERK.[2] This blockade of the BCR signaling pathway effectively inhibits B-cell activation.[1][6] A similar inhibitory effect is observed in myeloid cells, where fenebrutinib blocks Fcγ receptor (FcγR) signaling.[4]
References
Initial Findings on the Biological Activity of Mirvetuximab Soravtansine (IMGN853)
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "UCCF-853" did not yield specific results. Based on the similarity of the identifier and the context of biological activity research, this document focuses on the well-documented antibody-drug conjugate, Mirvetuximab Soravtansine, also known as IMGN853.
**Executive Summary
Mirvetuximab soravtansine (IMGN853) is a first-in-class antibody-drug conjugate (ADC) demonstrating significant biological activity against folate receptor alpha (FRα)-expressing solid tumors, most notably platinum-resistant ovarian cancer.[1][2] This technical guide summarizes the initial findings on the biological activity of IMGN853, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The core of IMGN853's activity lies in its targeted delivery of the potent microtubule-disrupting agent, DM4, to FRα-positive cancer cells, leading to cell cycle arrest and apoptosis.[2] Recent studies also highlight the induction of autophagic cell death as a contributing mechanism to its anti-tumor effects.[3][4]
Mechanism of Action
IMGN853 is comprised of three key components: a humanized monoclonal antibody that targets FRα, a cleavable disulfide linker (sulfo-SPDB), and the maytansinoid cytotoxic payload, DM4.[5][6] The mechanism of action follows a multi-step process:
-
High-Affinity Binding: The antibody component of IMGN853 binds with high affinity to the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various epithelial tumors, including a significant percentage of ovarian cancers, while having limited expression in normal tissues.[5][7]
-
Internalization: Upon binding to FRα, the IMGN853-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[7][8][9]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic DM4 payload.[8][9]
-
Microtubule Disruption and Cell Death: The released DM4 binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6][7]
-
Bystander Effect: The released DM4 is capable of diffusing across cell membranes to kill neighboring cancer cells that may not express FRα, a phenomenon known as the "bystander effect."[6][7]
-
Induction of Autophagy: In addition to apoptosis, IMGN853 has been shown to induce autophagic cell death. This process is characterized by the formation of autophagic vacuoles and is dependent on the protein beclin-1.[3][4][10]
Quantitative Data on Biological Activity
The biological activity of IMGN853 has been quantified in both preclinical models and clinical trials. The following tables summarize key findings.
Table 1: Preclinical In Vitro Activity of IMGN853
| Cell Line | Cancer Type | Key Findings | Reference |
| IGROV-1 | Ovarian Cancer | Synergistic antiproliferative effects when combined with carboplatin or doxorubicin. | [11][12] |
| OVCAR-8 | Ovarian Cancer (FRα+) | IMGN853 treatment increased autophagic vacuoles. | [10] |
| OVCA432 | Ovarian Cancer (FRα+) | IMGN853 treatment increased autophagic vacuoles. | [10] |
| A2780 | Ovarian Cancer (FRα low) | Lower induction of autophagic vacuoles compared to FRα+ cell lines. | [10] |
| Various OC cell lines | Ovarian Cancer | Sensitivity to IMGN853 correlates with the expression levels of FRα (R = 0.82). | [13] |
Table 2: Clinical Trial Efficacy of IMGN853 in Platinum-Resistant Ovarian Cancer
| Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I Expansion | 46 patients | 26% (1 CR, 11 PRs) | 4.8 months | [14] |
| Phase I Expansion (≤3 prior lines of therapy) | 23 patients | 39% | 6.7 months | [14] |
| FORWARD I (Phase III, FRα-high) | N/A | N/A | 5.6 months (vs. 3.2 months with chemotherapy) | [15] |
| SORAYA (Phase III) | N/A | 32.4% | N/A | [15] |
| FORWARD II (Phase 1b, with carboplatin) | 17 patients | 71% | 15 months | [15] |
| Pooled Phase I Expansion (FORWARD I eligible) | 37 patients | 46% (1 CR, 16 PRs) | 6.7 months | [1] |
CR: Complete Response; PR: Partial Response
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings.
3.1 In Vitro Cell-Based Assays
-
Cell Lines and Culture: Ovarian cancer cell lines with varying levels of FRα expression (e.g., IGROV-1, OVCAR-8, OVCA432, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10][11]
-
Proliferation/Cytotoxicity Assays: To determine the effect of IMGN853 on cell viability, cells are seeded in 96-well plates and treated with a range of concentrations of IMGN853, alone or in combination with other agents (e.g., carboplatin, doxorubicin).[11][12] Cell viability is typically assessed after a 72-hour incubation period using assays such as CellTiter-Glo®.
-
Autophagy Assessment (Acridine Orange Staining): To quantify the formation of autophagic vacuoles, cells are treated with IMGN853 for 48 hours. Following treatment, cells are stained with acridine orange, a dye that fluoresces green in the cytoplasm and red in acidic compartments like autophagic vacuoles. The percentage of cells with increased red fluorescence is then quantified using flow cytometry (FACS).[10]
-
Cell Death Analysis (SYTOX Staining): To measure cell death, cells are treated as described above and then stained with a viability dye such as SYTOX Green. SYTOX is impermeable to live cells but stains the nuclei of dead cells. The percentage of SYTOX-positive cells is determined by FACS.[10]
3.2 In Vivo Animal Studies
-
Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of IMGN853, PDX models of high-grade serous ovarian cancer (HGSC) are often utilized. These models involve the implantation of patient tumor tissue into immunocompromised mice.[3][4]
-
Treatment Regimens: Once tumors are established, mice are randomized into treatment groups. IMGN853 is typically administered intravenously. Combination therapies, for instance with carboplatin or an anti-VEGF-A antibody, are also evaluated.[3][11]
-
Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. The primary efficacy endpoints often include tumor growth inhibition and improvement in overall survival.[3][11]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumors are harvested at the end of the study for histological analysis. IHC or IF is used to assess the expression of key biomarkers such as FRα, the autophagy marker LC3B, and the apoptosis marker cleaved caspase-3.[3][14]
Mandatory Visualizations
4.1 Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of IMGN853 from receptor binding to cell death.
4.2 Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of IMGN853.
4.3 Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo study of IMGN853 using PDX models.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. adcreview.com [adcreview.com]
- 3. IMGN853 Induces Autophagic Cell Death in Combination Therapy for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMGN853 Induces Autophagic Cell Death in Combination Therapy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirvetuximab Soravtansine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Portico [access.portico.org]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of action of Mirvetuximab soravtansine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for COLO 853 Cell Culture
Note on Cell Line Identification: The cell line "UCCF-853" as specified in the query could not be definitively identified in publicly available cell line catalogs. Based on the nomenclature, it is highly probable that this is a typographical error and the intended cell line is COLO 853 . The following protocols and data are based on the COLO 853 human melanoma cell line. Researchers should always verify the identity of their cell lines, for example through Short Tandem Repeat (STR) profiling.
Introduction
The COLO 853 cell line is a human malignant melanoma line established from a metastatic tumor in the right axillary lymph node of a 43-year-old male Caucasian patient. This cell line is a valuable in vitro model for studying melanoma biology, particularly in the context of BRAF mutations, and for the development and screening of novel anti-cancer therapeutics.
Audience: This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Cell Line Characteristics
A summary of the key characteristics of the COLO 853 cell line is provided in the table below.
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Metastatic Melanoma (Right Axillary Lymph Node) |
| Disease | Cutaneous Melanoma |
| Age of Donor | 43 Years |
| Gender of Donor | Male |
| Ethnicity | Caucasian |
| Growth Properties | Adherent |
| Morphology | Epithelial-like |
| Key Genetic Feature | BRAF V600E Mutation |
Cell Culture Protocols
Required Materials
-
Cell Line: COLO 853 cells
-
Culture Medium: RPMI-1640
-
Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine
-
Reagents: 0.05% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4
-
Cryopreservation Medium: Complete culture medium with 5-10% DMSO, or a commercial cryopreservation solution.
-
Equipment: Class II biological safety cabinet, 37°C/5% CO₂ incubator, inverted microscope, centrifuge, water bath, hemocytometer or automated cell counter, sterile serological pipettes, sterile centrifuge tubes, cell culture flasks/plates, cryovials.
Routine Cell Culture
Complete Growth Medium Formulation:
-
RPMI-1640
-
10% (v/v) Fetal Bovine Serum (heat-inactivated)
-
2 mM L-Glutamine
Procedure:
-
Maintain COLO 853 cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell growth and confluency daily using an inverted microscope.
-
Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste products.
Subculture Protocol
Subculture COLO 853 cells when they reach 70-80% confluency.
| Parameter | Recommendation |
| Subculture Ratio | 1:2 to 1:4 |
| Seeding Density | 3 - 5 x 10⁴ cells/cm² |
| Trypsin-EDTA | 0.05% |
Procedure:
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add a sufficient volume of 0.05% Trypsin-EDTA to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment under an inverted microscope.
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
Determine the viable cell concentration using a hemocytometer or automated cell counter with trypan blue exclusion.
-
Seed new culture flasks or plates at the recommended seeding density.
Cryopreservation Protocol
Cryopreserve COLO 853 cells at a low passage number to maintain a consistent stock.
Freezing Medium:
-
Option 1: 90-95% complete growth medium + 5-10% sterile DMSO.
-
Option 2: Commercial cryopreservation medium.
Procedure:
-
Follow steps 1-10 of the subculture protocol.
-
Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10⁶ viable cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 24 hours to ensure a cooling rate of approximately -1°C per minute.
-
Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
Thawing of Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.
-
Slowly add the thawed cell suspension to a centrifuge tube containing at least 10 mL of pre-warmed complete growth medium to dilute the DMSO.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium after 24 hours to remove any remaining DMSO and dead cells.
Quantitative Data
| Parameter | Value |
| Doubling Time | Approximately 24-38 hours (experimentally determined for COLO 320, a similar colon carcinoma cell line; specific data for COLO 853 is not readily available and should be determined experimentally). |
| Seeding Density | 3 - 5 x 10⁴ cells/cm² |
| Subculture Ratio | 1:2 to 1:4 |
| Cryopreservation Density | 1 - 2 x 10⁶ cells/mL |
Experimental Protocols & Applications
COLO 853 cells are a suitable model for various cancer research applications, including:
-
Drug Screening and Cytotoxicity Assays: To evaluate the efficacy of novel anti-cancer compounds.
-
Signaling Pathway Analysis: Particularly for studying the BRAF/MEK/ERK pathway.
-
Gene Expression Studies: To investigate the molecular mechanisms of melanoma progression.
-
Xenograft Models: For in vivo studies of tumor growth and metastasis.
Example Experimental Workflow: Drug Cytotoxicity Assay
Caption: Workflow for a typical in vitro drug cytotoxicity assay using COLO 853 cells.
Signaling Pathway
COLO 853 cells harbor the BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway. This pathway is a critical driver of cell proliferation and survival in melanoma.
Caption: The constitutively active BRAF V600E mutation in the MAPK/ERK signaling pathway.
Application Notes and Protocols for the Use of Fenebrutinib (GDC-0853) in Animal Models
Disclaimer: The compound "UCCF-853" did not yield specific results in scientific literature searches. Based on the similarity of the alphanumeric designation, this document provides information on Fenebrutinib (GDC-0853) , a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Researchers should verify the identity of their compound of interest before proceeding with any experimentation.
Introduction
Fenebrutinib (GDC-0853) is an orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell antigen receptor (BCR) and Fcγ receptor (FcγR) signaling pathways, playing a key role in the development, activation, and proliferation of B-cells and myeloid cells.[1][3][4] Its inhibition is a promising therapeutic strategy for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[3][5] These application notes provide a comprehensive overview of the use of Fenebrutinib in preclinical animal models, including its mechanism of action, pharmacokinetic properties, and detailed protocols for in vivo studies.
Mechanism of Action
Fenebrutinib is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[6] It has a Ki value of 0.91 nM for BTK.[6] Upon administration, Fenebrutinib inhibits the activity of BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This interruption of BCR signaling leads to the inhibition of B-cell activation and the downstream survival pathways that are often overactive in malignant B-cells.[1] BTK is a member of the Tec family of cytoplasmic tyrosine kinases and is crucial for B-lymphocyte development, activation, signaling, proliferation, and survival.[1] Fenebrutinib's mechanism of action makes it a valuable tool for studying B-cell and myeloid cell-mediated pathologies in animal models.[3]
Figure 1: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of Fenebrutinib (GDC-0853) on Bruton's tyrosine kinase (BTK).
Quantitative Data Summary
The following tables summarize the key quantitative data for Fenebrutinib (GDC-0853) from preclinical studies.
Table 1: In Vitro Potency of Fenebrutinib (GDC-0853)
| Parameter | Value | Cell/Assay Type | Reference |
|---|---|---|---|
| Ki | 0.91 nM | Wild-Type BTK | [2] |
| IC₅₀ | 8.4 ± 5.6 nM | CD69 expression on CD19⁺ B cells (human whole blood) | [2] |
| IC₅₀ | 30.7 ± 4.1 nM | CD63 expression on basophils | [2] |
| IC₅₀ | 11 nM | anti-IgM induced BTK Y223 autophosphorylation (human whole blood) | [2] |
| IC₅₀ | 3.1 nM | anti-IgM-induced BTK Y223 tyrosine phosphorylation (primary human B cells) | [7] |
| IC₅₀ | 1.2 nM | anti-IgM and CD40L-induced B-cell proliferation | [7] |
| IC₅₀ | 1.3 nM | FcγRIII-triggered TNFα production (human monocytes) |[7] |
Table 2: Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Animal Models
| Species | Administration | Dose | T₁/₂ (h) | Clearance (mL/min/kg) | Vd (L/kg) | Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|---|
| Rat | IV | 0.2 mg/kg | 2.2 | 27.4 | 5.42 | - | [6][7] |
| Rat | PO | 1 mg/kg | - | - | - | 65% | [6][7] |
| Dog | IV | 0.2 mg/kg | 3.8 | 10.9 | 2.96 | - | [7] |
| Dog | PO | 0.5 mg/kg | - | - | - | 85% |[7] |
Experimental Protocols
The following are detailed protocols for the use of Fenebrutinib (GDC-0853) in common animal models for autoimmune disease and cancer research.
This protocol is designed to assess the efficacy of Fenebrutinib in a preclinical model of rheumatoid arthritis.[3][7]
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Fenebrutinib (GDC-0853)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers for measuring ankle thickness
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Figure 2: Experimental workflow for the evaluation of Fenebrutinib (GDC-0853) in a rat collagen-induced arthritis (CIA) model.
Procedure:
-
Acclimatization: Acclimatize female Lewis rats for at least one week before the start of the experiment.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Anesthetize the rats and administer a subcutaneous injection of the emulsion at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a subcutaneous injection of the booster emulsion at a different site near the base of the tail.
-
-
Treatment (e.g., Days 9-25):
-
Randomize rats into treatment and control groups.
-
Prepare Fenebrutinib (GDC-0853) in the appropriate vehicle at the desired concentrations (e.g., 0.06, 0.25, 1, 4, and 16 mg/kg QD or 0.125, 0.5, and 2 mg/kg BID).[2]
-
Administer Fenebrutinib or vehicle via oral gavage once or twice daily.
-
-
Monitoring:
-
From the onset of arthritis (typically around day 10), monitor the animals daily for clinical signs of arthritis.
-
Measure ankle thickness using calipers.
-
Record body weight.
-
-
Endpoint and Analysis (e.g., Day 25):
-
At the end of the study, measure the final ankle thickness.
-
Euthanize the animals and collect tissues (e.g., paws, spleen, blood) for histopathological analysis and biomarker assessment.
-
This protocol provides a framework for assessing the anti-tumor efficacy of Fenebrutinib in an immunodeficient mouse model bearing a human B-cell lymphoma xenograft.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line (e.g., TMD8, expressing wild-type or mutant BTK)
-
Matrigel (optional)
-
Fenebrutinib (GDC-0853)
-
Vehicle for oral administration
-
Calipers for tumor measurement
Experimental Workflow:
Figure 3: Experimental workflow for the evaluation of Fenebrutinib (GDC-0853) in a human B-cell lymphoma xenograft model.
Procedure:
-
Cell Culture and Preparation:
-
Culture the human B-cell lymphoma cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
-
Tumor Implantation (Day 0):
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Prepare Fenebrutinib (GDC-0853) in the appropriate vehicle.
-
Administer Fenebrutinib or vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and the general health of the animals.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach the predetermined endpoint size.
-
Euthanize the mice and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., BTK phosphorylation).
-
Toxicology and Safety Considerations
In Sprague-Dawley rats, administration of Fenebrutinib for 7 days or longer has been associated with pancreatic lesions.[8] However, similar findings were not observed in mice or dogs at much higher exposures.[8] In dogs, hepatotoxicity characterized by increased ALT and AST levels has been observed.[7] Researchers should carefully monitor for these potential toxicities in their animal studies and consult relevant safety data for the specific animal model being used.
Conclusion
Fenebrutinib (GDC-0853) is a valuable research tool for investigating the role of BTK in various disease models. The protocols and data presented in these application notes provide a foundation for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this potent BTK inhibitor. As with all in vivo research, it is imperative to adhere to institutional guidelines for animal care and use.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for GDC-0853 (Fenebrutinib)
Important Note: The compound "UCCF-853" did not yield specific information in publicly available databases. This document pertains to GDC-0853 , also known as Fenebrutinib , a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. It is presumed that this is the intended compound of interest. GDC-0853 is an investigational compound and should be handled by qualified professionals in a research setting.
Introduction
GDC-0853 (Fenebrutinib) is an orally available, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in the activation, proliferation, and survival of B-cells and other hematopoietic cells.[1][3][4] Due to its central role in immunity, inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[2][5] GDC-0853 has been investigated in clinical trials for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.[2][6][7]
These application notes provide an overview of GDC-0853's mechanism of action, in vitro and in vivo activity, and guidelines for its use in preclinical research.
Mechanism of Action
GDC-0853 selectively inhibits the kinase activity of BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] Upon administration, it blocks the autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent transphosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2).[8][9] This disruption of the signaling cascade ultimately inhibits the growth and survival of malignant B-cells that overexpress BTK.[1] GDC-0853's non-covalent binding mode allows it to be effective against both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors like ibrutinib.[9][10]
Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by GDC-0853.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor, Fenebrutinib (GDC-0853), in Systemic Lupus Erythematosus - UCL Discovery [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection and Quantification of UCCF-853
Introduction
UCCF-853 is a novel small molecule inhibitor of Kinase XYZ, a key enzyme implicated in aberrant cell proliferation pathways. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods are crucial for its accurate quantification in both bulk drug substance and biological matrices. This document provides detailed protocols for two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining purity and concentration in bulk substance, and a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in human plasma.
Method 1: Quantification of this compound in Bulk Drug Substance by HPLC-UV
Principle
This method employs reverse-phase HPLC to separate this compound from potential impurities. The compound is then detected and quantified by a UV-Vis detector set to the wavelength of maximum absorbance (λmax) for this compound, which has been determined to be 274 nm. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from reference standards of known concentrations.
Experimental Protocol
2.2.1 Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound Reference Standard
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), 0.1% in water
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2.2.3 HPLC-UV Instrument Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 35°C
-
Mobile Phase: Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 274 nm
-
Run Time: 10 minutes
2.2.4 Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound bulk sample.
-
Dissolve in 10.0 mL of diluent to achieve a nominal concentration of 1 mg/mL.
-
Further dilute 1:20 with diluent to bring the concentration into the calibration range (nominal 50 µg/mL).
-
Filter through a 0.45 µm syringe filter into an autosampler vial.
2.2.5 Data Analysis
-
Integrate the peak area for this compound in all standard and sample chromatograms.
-
Construct a linear calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the prepared samples using the linear regression equation derived from the calibration curve.
Data Presentation
The performance of the HPLC-UV method was validated according to standard guidelines. A summary of the key validation parameters is presented below.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Reportable |
| Precision (%RSD, n=6) | 0.8% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
Workflow Visualization
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
Principle
This bioanalytical method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the highly selective and sensitive quantification of this compound in human plasma. Following a simple protein precipitation step to extract the analyte and an internal standard (IS), the compounds are separated by reverse-phase chromatography and detected by a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for both this compound and the IS.
Experimental Protocol
3.2.1 Equipment and Reagents
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
This compound Reference Standard
-
This compound-d4 (deuterated internal standard)
-
Acetonitrile (ACN), LC-MS grade, with 0.1% Formic Acid
-
Ultrapure water with 0.1% Formic Acid (FA)
-
Human plasma (K2-EDTA)
-
Microcentrifuge and tubes
3.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Precipitation Solution: Acetonitrile containing 100 ng/mL of this compound-d4 (Internal Standard).
-
Plasma Calibration Standards: Prepare stock solutions of this compound in DMSO. Spike appropriate volumes into blank human plasma to create calibration standards ranging from 0.1 to 200 ng/mL.
3.2.3 Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold Precipitation Solution (containing the IS).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
3.2.4 LC-MS/MS Instrument Conditions
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Total Run Time: 5 minutes
-
-
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
-
This compound: 412.2 -> 289.1 (Quantifier), 412.2 -> 194.3 (Qualifier)
-
This compound-d4 (IS): 416.2 -> 293.1
-
-
3.2.5 Data Analysis
-
Integrate the peak areas for the this compound and IS MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(this compound) / Area(IS).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the plasma standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Data Presentation
The bioanalytical method was validated for the quantification of this compound in human plasma. A summary of the performance characteristics is provided below.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 200 ng/mL | - |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Lower LOQ (LLOQ) | 0.1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%RSD) | 2.5% - 6.8% | ≤ 15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | 4.1% - 8.2% | ≤ 15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -5.5% to 7.3% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 1.04 (CV: 7.1%) | IS-normalized ME factor 0.8-1.2 |
| Recovery | > 85% | Consistent and reproducible |
Workflow Visualization```dot
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for KinaseInhib-853 in High-Throughput Screening Assays
Disclaimer: The compound "UCCF-853" is not found in publicly available scientific literature. The following application note has been generated for a hypothetical small molecule inhibitor, designated "KinaseInhib-853," targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data and protocols presented are representative examples for illustrative purposes in a high-throughput screening context.
Introduction
KinaseInhib-853 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This document provides detailed protocols and application notes for the use of KinaseInhib-853 in high-throughput screening (HTS) assays designed to identify and characterize EGFR inhibitors.
Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. KinaseInhib-853 exerts its effect by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Data Presentation
The following tables summarize the performance of KinaseInhib-853 in a representative biochemical HTS assay.
Table 1: Potency and Assay Performance of KinaseInhib-853
| Compound | Target | Assay Type | IC50 (nM) | Z' Factor | Signal-to-Background (S/B) |
| KinaseInhib-853 | EGFR | TR-FRET | 15.2 | 0.85 | 12.5 |
| Staurosporine (Control) | Pan-Kinase | TR-FRET | 5.8 | 0.82 | 13.1 |
Experimental Protocols
Biochemical EGFR Kinase Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a 384-well format TR-FRET assay to measure the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.1% Triton X-100
-
KinaseInhib-853 and control compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol Workflow:
Detailed Steps:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of KinaseInhib-853 or control compounds (e.g., Staurosporine, DMSO for negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of EGFR enzyme solution (final concentration 2 nM in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated poly-GT substrate (final concentration 200 nM) and ATP (final concentration 10 µM) to initiate the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop Buffer containing the Europium-labeled anti-phosphotyrosine antibody (final concentration 2 nM) and SA-APC (final concentration 20 nM).
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC). The TR-FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 620 nm.
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where:
-
Signal_Compound is the signal from wells containing the test compound.
-
Signal_Min is the average signal from wells with a positive control inhibitor (e.g., Staurosporine).
-
Signal_Max is the average signal from wells with a negative control (e.g., DMSO).
The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
KinaseInhib-853 demonstrates potent inhibition of EGFR kinase activity in a robust HTS assay format. The provided TR-FRET protocol is well-suited for high-throughput screening campaigns to identify and characterize novel EGFR inhibitors, exhibiting excellent Z' factor and signal-to-background ratios. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working on EGFR-targeted therapies.
GDC-0853 (Fenebrutinib): A Potent and Selective Tool for Investigating Bruton's Tyrosine Kinase (BTK) Signaling
For Research Use Only
Introduction
GDC-0853, also known as Fenebrutinib, is a highly potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a crucial signaling molecule in various cell types, particularly B-lymphocytes and myeloid cells.[4] Its activation downstream of the B-cell receptor (BCR) and Fc receptors is essential for B-cell development, activation, and survival, as well as for the activation of myeloid cells.[1][4] The dysregulation of BTK signaling is implicated in numerous B-cell malignancies and autoimmune diseases. GDC-0853 provides a valuable pharmacological tool to probe the physiological and pathological roles of BTK in a variety of research applications. Unlike covalent BTK inhibitors such as ibrutinib, GDC-0853 does not rely on binding to the cysteine 481 residue, making it an effective inhibitor of both wild-type and C481S-mutant BTK.[6][7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of GDC-0853
| Target | Assay Type | IC50 / Ki | Species | Notes |
| BTK (Wild-Type) | Cell-free assay | Ki: 0.91 nM [2][3][5] | Human | --- |
| BTK (C481S mutant) | Cell-free assay | Ki: 1.6 nM[5] | Human | Overcomes a common resistance mutation. |
| BTK (C481R mutant) | Cell-free assay | Ki: 1.3 nM[5] | Human | --- |
| BTK (T474I mutant) | Cell-free assay | Ki: 12.6 nM[5] | Human | --- |
| BTK (T474M mutant) | Cell-free assay | Ki: 3.4 nM[5] | Human | --- |
| B-cell CD69 expression (anti-IgM stimulated) | Human whole blood | IC50: 8.4 ± 5.6 nM[5][8] | Human | --- |
| Basophil CD63 expression | Human whole blood | IC50: 30.7 ± 4.1 nM[5] | Human | --- |
| BTK Y223 autophosphorylation (anti-IgM stimulated) | Human whole blood | IC50: 11 nM[5][8] | Human | --- |
| Bmx | Kinase activity assay | >100-fold selectivity vs BTK[2] | Human | Off-target kinase |
| Fgr | Kinase activity assay | >100-fold selectivity vs BTK[2] | Human | Off-target kinase |
| Src | Kinase activity assay | >100-fold selectivity vs BTK[2] | Human | Off-target kinase |
Table 2: In Vivo Pharmacokinetic Properties of GDC-0853
| Species | Dose | Route of Administration | Half-life (t1/2) | Bioavailability (F) |
| Rat | 1 mg/kg | PO | 2.2 h[2][5] | 65%[2] |
| Dog | 0.5 mg/kg | PO | 3.8 h[2][5] | 85%[2] |
Experimental Protocols
Protocol 1: Inhibition of B-cell Receptor (BCR) Signaling in Primary Chronic Lymphocytic Leukemia (CLL) Cells
Objective: To assess the inhibitory effect of GDC-0853 on the activation of BTK and its downstream signaling targets in primary CLL cells.
Materials:
-
GDC-0853 (Fenebrutinib)
-
Primary CLL cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-IgM antibody
-
Phospho-BTK (Y223), Phospho-PLCγ2, Phospho-AKT, and Phospho-ERK antibodies for Western blotting
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Isolate primary B-cells from CLL patient samples.
-
Culture the CLL cells in RPMI-1640 medium.
-
Treat the cells with varying concentrations of GDC-0853 (e.g., 1 µM) or vehicle control for a predetermined time.
-
Stimulate the cells with anti-IgM antibody to activate the BCR pathway.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of BTK, PLCγ2, AKT, and ERK.
-
Quantify the band intensities to determine the percentage of inhibition. A study showed that at 1µM, GDC-0853 reduced the activation of BTK, PLCγ2, AKT, and ERK by 79%, 44%, 60%, and 86% respectively.[6]
Protocol 2: Assessment of GDC-0853 on CLL Cell Viability and Stromal Protection
Objective: To evaluate the effect of GDC-0853 on the viability of CLL cells and their protection from apoptosis by co-culture with stromal cells.
Materials:
-
GDC-0853 (Fenebrutinib)
-
Primary CLL cells
-
Stromal cell line (e.g., HS-5)
-
Cell viability assay kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Culture primary CLL cells alone or in co-culture with a stromal cell line.
-
Treat the cultures with GDC-0853 (e.g., 1 µM) or vehicle control.
-
After a specified incubation period, harvest the CLL cells.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the samples by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
-
It has been observed that GDC-0853 can modestly decrease CLL viability and abrogate the protective effect of stromal co-culture, leading to a 10% decrease in viability.[6]
Protocol 3: Chemotaxis Assay
Objective: To investigate the effect of GDC-0853 on the migration of CLL cells towards a chemoattractant.
Materials:
-
GDC-0853 (Fenebrutinib)
-
Primary CLL cells
-
Transwell migration chambers
-
Chemoattractant (e.g., CXCL12)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Pre-treat primary CLL cells with GDC-0853 (e.g., 1 µM) or vehicle control.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-treated CLL cells to the upper chamber.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
GDC-0853 has been shown to diminish CXCL12-induced chemotaxis by 51%.[6]
Visualizations
Caption: Inhibition of BTK by GDC-0853 in the BCR signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Fenebrutinib | BTK | TargetMol [targetmol.com]
- 4. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
No Information Available on UCCF-853 Delivery Systems for In Vivo Research
Detailed searches for "UCCF-853" have not yielded any specific information regarding its delivery systems for in vivo research, its mechanism of action, or any associated experimental protocols.
Efforts to gather data on this compound through comprehensive searches have been unsuccessful. The query returned information on unrelated topics, including general in vivo delivery systems for genome editing technologies and a different compound, GDC-0853, which is being investigated for chronic spontaneous urticaria.
Consequently, it is not possible to provide the requested Application Notes and Protocols, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams for this compound. There is no publicly available scientific literature or documentation that describes the in vivo application or delivery of a compound designated this compound.
It is possible that "this compound" is a highly novel, internal, or pre-publication compound designation. Without any foundational information, the creation of the detailed scientific documentation as requested by researchers, scientists, and drug development professionals is not feasible.
Further investigation would require a more specific and accurate identifier for the compound of interest. Researchers seeking information on this topic are advised to verify the compound name and consult internal documentation or proprietary databases that may contain information not available in the public domain.
Application Notes: Immunohistochemical Staining with UCCF-853
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific cellular components within tissues. This document provides a detailed protocol for the use of UCCF-853 in immunohistochemical staining. While specific public data on "this compound" is not available, this guide offers a comprehensive, representative protocol based on standard IHC best practices that can be adapted for a novel reagent. The provided data and signaling pathway are illustrative examples to guide the user in establishing and optimizing their own experiments.
Hypothetical Target and Mechanism
For the purpose of this illustrative protocol, we will assume that this compound is a novel inhibitor targeting the phosphorylation of "Kinase X," a key protein in a hypothetical cell survival pathway. Therefore, the IHC protocol is designed to detect the downstream effects of this compound by measuring changes in the localization and intensity of a substrate of Kinase X, "Protein Y."
Illustrative Data Summary
The following table represents hypothetical optimization data for the use of a primary antibody against Protein Y in an IHC experiment designed to test the efficacy of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Concentration | 1 µM | 5 µM | 10 µM | Vehicle Control |
| Incubation Time | 24 hours | 24 hours | 24 hours | 24 hours |
| Observed Staining Intensity | Moderate | Low | Very Low | High |
| Signal-to-Noise Ratio | 4:1 | 2:1 | 1:1 | 8:1 |
| Notes | Clear reduction in staining | Significant reduction | Near-complete loss of signal | Strong, specific staining |
Experimental Protocol: Immunohistochemistry
This protocol outlines the steps for staining paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration
-
Place slides in a 56-60°C oven for 15-20 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
90% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
-
Rinse gently with running tap water for 30 seconds.
-
Wash in Phosphate Buffered Saline (PBS) for 5 minutes.
2. Antigen Retrieval
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat the container in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
3. Blocking and Permeabilization
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Wash with PBS three times for 5 minutes each.
-
Apply a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) and incubate for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary antibody (e.g., anti-Protein Y), diluted in blocking solution, to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation
-
Rinse the slides with PBS three times for 5 minutes each.
-
Apply a biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
Wash with PBS three times for 5 minutes each.
6. Detection
-
Apply an avidin-biotin-enzyme complex (ABC) reagent and incubate for 30 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse gently with distilled water.
7. Counterstaining and Mounting
-
(Optional) Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse gently with running tap water.
-
Dehydrate the sections through graded alcohols (95% and 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
Visualizations
Caption: Immunohistochemistry Experimental Workflow.
Caption: Hypothetical Signaling Pathway and Target of this compound.
Troubleshooting & Optimization
Technical Support Center: Improving UCCF-853 Solubility for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the hypothetical small molecule inhibitor, UCCF-853.
Fictional Compound Profile: this compound
To provide a practical context, this guide assumes this compound is a novel, highly hydrophobic tyrosine kinase inhibitor. Its poor aqueous solubility is a common hurdle in experimental settings, potentially impacting data reliability and reproducibility. The principles and protocols outlined here are designed to address these challenges.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my initial solvent. What should I do?
A1: Difficulty in initial solubilization is common for hydrophobic compounds. Here are steps to troubleshoot this issue:
-
Verify the Solvent Choice: For highly hydrophobic molecules like this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[1]
-
Gentle Warming: Try warming the solution to 37°C in a water bath for 5-10 minutes. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Use a vortex mixer for several minutes to mechanically agitate the solution. If clumps persist, brief sonication in a bath sonicator can help break them apart.
-
Solvent Purity: Ensure your DMSO is anhydrous and of high purity. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Q2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a primary challenge for hydrophobic drugs.[1] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Consider the following strategies:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.[1]
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is crucial, a slightly higher final concentration (up to 0.5%) may be necessary to maintain this compound solubility.[1] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]
-
Use a Co-Solvent System: For highly insoluble compounds, a co-solvent system may be necessary.[1][2] This involves using a mixture of solvents to improve solubility. See the table below for examples.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[1][2] If this compound has ionizable groups, experimenting with the pH of your aqueous buffer may improve its solubility.
-
Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to keep hydrophobic compounds in solution.
Quantitative Data: Solubility of this compound in Different Solvent Systems
The following table provides a summary of hypothetical solubility data for this compound in various solvent systems to guide your experimental design.
| Solvent System | Maximum Solubility (mM) | Notes |
| 100% DMSO | 50 | Ideal for high-concentration stock solutions.[1] |
| 100% Ethanol | 10 | Can be used as a primary solvent or co-solvent. |
| PBS (pH 7.4) | <0.01 | Demonstrates poor aqueous solubility. |
| 1:1 Ethanol:PBS | 0.5 | Co-solvent system can improve aqueous solubility. |
| PBS + 0.1% Pluronic F-68 | 0.1 | Surfactant helps to maintain solubility in aqueous media. |
| 90% Saline, 10% DMSO | 1 | A common vehicle for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to add to achieve a 10 mM concentration. For example, for 5 mg of this compound with a molecular weight of 500 g/mol , you would need 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability or at 4°C for short-term use, protected from light.[1]
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in cell culture medium. It is often better to perform a serial dilution rather than a single large dilution.
-
Pre-warming: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Rapid Mixing: While vortexing the cell culture medium at a medium speed, add the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Dilution: Add the freshly prepared this compound/medium mixture to your cells to achieve the desired final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium and treating a separate set of cells. This is crucial to distinguish the effects of the compound from the effects of the solvent.[1]
Visualizations
Experimental Workflow: Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway: Hypothetical Mechanism of Action for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Frequently Asked Questions (FAQs)
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO varies between cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may cause off-target effects.[1] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical for maintaining the stability of small molecule inhibitors.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.[1] Keep the powder desiccated to prevent hydration.
-
DMSO Stock Solution: Store in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Q5: Can I use a different primary solvent instead of DMSO?
A5: While DMSO is the most common choice for highly hydrophobic compounds, other solvents like ethanol or N,N-dimethylformamide (DMF) can also be used. However, their suitability depends on the specific chemical properties of this compound and their compatibility with your experimental system. If you switch solvents, you will need to re-validate the solubility and assess the solvent's potential impact on your assay.
Q6: My this compound has been stored as a solid at 4°C for over a year. Is it still viable?
A6: While many compounds are stable under these conditions, it is best to confirm the integrity of the compound if it has been stored for an extended period. If you have access to analytical techniques like HPLC or LC-MS, you can check the purity of the compound. If you observe unexpected or inconsistent results in your experiments, consider using a fresh batch of the compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of Fenebrutinib (GDC-0853)
A Note on Nomenclature: The compound referred to as UCCF-853 in the query is more commonly known in scientific literature and clinical development as Fenebrutinib or GDC-0853 . This guide will use the designation Fenebrutinib (GDC-0853) for clarity and accuracy.
Fenebrutinib is a highly selective, potent, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its design as a second-generation BTK inhibitor aims to minimize the off-target effects observed with earlier-generation inhibitors.[3][4] However, as with any small molecule inhibitor, understanding and troubleshooting potential off-target effects is crucial for accurate experimental interpretation. This guide provides detailed information, frequently asked questions (FAQs), and protocols to assist researchers in this process.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Fenebrutinib (GDC-0853)?
A1: Fenebrutinib is highly selective for BTK. In a broad kinase panel screening at a concentration of 1 µM, Fenebrutinib inhibited only three out of 286 off-target kinases.[1] These kinases are Bmx, Fgr, and Src, and the selectivity for BTK is over 100-fold greater than for these off-targets.[1]
Q2: My cells are showing unexpected toxicity at concentrations where Fenebrutinib should be on-target. What could be the cause?
A2: Unexpected toxicity can arise from several factors:
-
High Local Concentration: Ensure proper mixing and dissolution of Fenebrutinib in your culture media to avoid localized high concentrations.
-
Off-Target Effects at High Concentrations: Although highly selective, at concentrations significantly exceeding the Ki for BTK (0.91 nM), Fenebrutinib may engage off-targets like Bmx, Fgr, and Src, which could contribute to toxicity in certain cell types.[1][5]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically < 0.1%).
-
Cell Line Sensitivity: The specific genetic background and expression profile of your cell line may render it particularly sensitive to the inhibition of BTK or one of its off-targets.
Q3: I am not observing the expected downstream signaling inhibition after treating with Fenebrutinib. How can I confirm it is engaging BTK in my cells?
A3: To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) is a highly recommended method.[6][7] This assay directly measures the binding of Fenebrutinib to BTK in intact cells by assessing the increased thermal stability of the protein-drug complex. A detailed protocol is provided in this guide. Additionally, you can perform a Western blot to check for the reduction of phosphorylated BTK (pBTK) at Y223, a marker of BTK autophosphorylation.[8]
Q4: How can I distinguish between on-target and off-target effects in my experimental model?
A4: Differentiating on-target from off-target effects is a critical aspect of working with small molecule inhibitors. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employ another BTK inhibitor with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of BTK. If the phenotype of Fenebrutinib treatment is mimicked by the genetic perturbation, it strongly suggests an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of Fenebrutinib required to elicit the biological response with its Ki for BTK. On-target effects should occur at concentrations in line with the inhibitor's potency.
Quantitative Data: Kinase Inhibition Profile of Fenebrutinib (GDC-0853)
The following table summarizes the inhibitory profile of Fenebrutinib against its primary target, BTK, and its known off-targets.
| Target | Target Type | Kᵢ (nM) | Selectivity vs. BTK | Potential Biological Implication |
| BTK | On-target | 0.91 | - | Inhibition of B-cell and myeloid cell activation. [2][9] |
| Bmx | Off-target | >91 | >100-fold | Bone marrow kinase, involved in cellular signaling.[1][5] |
| Fgr | Off-target | >91 | >100-fold | Src family kinase, involved in immune cell signaling.[1][5] |
| Src | Off-target | >91 | >100-fold | Src family kinase, involved in various cellular processes including proliferation and survival.[1][5] |
Note: Specific Kᵢ values for the off-target kinases are over 100 times that of BTK.[1]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the BTK signaling pathway and a general workflow for troubleshooting off-target effects.
Caption: Simplified BTK signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement
This protocol allows for the verification of Fenebrutinib binding to BTK in intact cells.
Materials:
-
Cells expressing BTK
-
Fenebrutinib (GDC-0853)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge capable of 20,000 x g
-
Reagents and equipment for Western blotting (anti-BTK antibody, secondary antibody, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture your cells to approximately 80-90% confluency.
-
Prepare two sets of cells. Treat one set with Fenebrutinib at the desired concentration (e.g., 1 µM) and the other with an equivalent volume of DMSO.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point you want to test (e.g., a gradient from 45°C to 65°C in 2°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding ice-cold lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble BTK in each sample using Western blotting.
-
-
Data Analysis:
-
Plot the band intensity of soluble BTK as a function of temperature for both the Fenebrutinib-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the Fenebrutinib-treated samples indicates target engagement.
-
Protocol 2: In Vitro Kinase Profiling
This protocol provides a general workflow for screening Fenebrutinib against a panel of kinases to identify potential off-targets. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission:
-
Provide a high-quality sample of Fenebrutinib at a specified concentration and volume.
-
-
Assay Performance:
-
The service provider will typically perform a competition binding assay. In this format, a DNA-tagged kinase is incubated with an immobilized ligand and the test compound (Fenebrutinib).
-
If Fenebrutinib binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[10]
-
-
Detection:
-
The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to detect the DNA tag.[10] A lower signal indicates that your compound has bound to the kinase.
-
-
Data Analysis:
-
The results are usually provided as a percentage of inhibition at a single concentration (e.g., 1 µM) or as dissociation constants (Kd) for any significant hits.
-
This data will reveal the selectivity profile of Fenebrutinib across the tested kinome.
-
Protocol 3: Affinity-Based Protein Profiling (Chemical Proteomics)
This is an advanced and unbiased method to identify the cellular targets of a compound. It involves using a modified version of the compound to "pull down" its binding partners from a cell lysate.
General Workflow:
-
Probe Synthesis:
-
Synthesize a chemical probe by attaching a reactive group and a reporter tag (e.g., biotin) to Fenebrutinib, ensuring the modifications do not significantly alter its binding properties.
-
-
Cell Treatment and Lysis:
-
Treat cells with the Fenebrutinib probe.
-
Lyse the cells under conditions that preserve protein-protein interactions.
-
-
Affinity Purification:
-
Use an affinity matrix (e.g., streptavidin beads for a biotin tag) to capture the probe-protein complexes from the cell lysate.[11]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential binding partners of Fenebrutinib. These hits require further validation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dialogorochecac.com [dialogorochecac.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. microbenotes.com [microbenotes.com]
UCCF-853 stability and storage issues
Technical Support Center: UCCF-853
Disclaimer: No public information is available for a compound designated "this compound." The following technical support center is a template based on best practices for handling, storing, and troubleshooting common issues with novel research compounds. Researchers should adapt this guide using data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific recommendations.[1][2] General best practices include:
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Temperature: Store at the recommended temperature, avoiding frequent freeze-thaw cycles. Many compounds require storage at -20°C or -80°C.
-
Light: Protect from light, especially UV light, by using amber vials or storing in a dark location to prevent photolytic degradation.[3]
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Inert Atmosphere: If the compound is sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen.
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Desiccation: Store in a desiccator or with desiccant packs to protect from moisture, which can lead to hydrolysis.[3]
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Labeling: Always date containers upon receipt and first opening to track the age of the compound.[4]
Q2: I've observed precipitation in my this compound solution. What could be the cause and how can I resolve it?
A2: Precipitation can occur for several reasons:
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Low Solubility: The concentration of your solution may have exceeded the solubility limit of this compound in that specific solvent or buffer.
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pH Shift: A change in the solution's pH can alter the ionization state of the compound, reducing its solubility.[5]
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Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound.[5]
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Degradation: The precipitate might be a less soluble degradation product.
To troubleshoot, you can try gently warming the solution, sonicating, or adjusting the pH. If precipitation persists, it may be necessary to prepare a fresh solution at a lower concentration.
Q3: My experimental results are inconsistent. Could this be related to this compound instability?
A3: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound and the formation of new, potentially interfering substances. To investigate this:
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Run a Control: Use a freshly prepared solution of this compound as a positive control.
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Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and compare it to an older sample.[6][7] A stability-indicating HPLC method can separate the parent compound from its degradation products.[7]
Q4: What are the common degradation pathways for a research compound like this compound?
A4: While specific pathways depend on the molecule's structure, common degradation mechanisms include:
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Hydrolysis: Cleavage of chemical bonds by water. Functional groups like esters and amides are particularly susceptible.[5]
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Oxidation: Degradation due to reaction with oxygen. This can be accelerated by exposure to light, heat, or the presence of metal ions.[5]
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Photolysis: Degradation caused by exposure to light.[3]
Forced degradation studies can help identify the specific vulnerabilities of this compound.[7]
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue: Unexpected Loss of Compound Activity
This guide helps determine if the loss of activity is due to compound instability.
Caption: Troubleshooting workflow for loss of this compound activity.
Data Presentation
Table 1: Stability of this compound in Solution Under Various Storage Conditions
This table summarizes the percentage of this compound remaining after 30 days when stored in different solvents and temperatures. Data was obtained via a stability-indicating HPLC method.
| Solvent/Buffer | Storage Temp. | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) | Observations |
| DMSO | -20°C | 99.5% | 98.9% | No visible change |
| DMSO | 4°C | 95.1% | 85.2% | Slight yellowing |
| PBS (pH 7.4) | 4°C | 88.3% | 70.4% | Minor precipitation |
| PBS (pH 7.4) | 25°C (Room Temp) | 65.7% | 35.1% | Significant degradation |
Table 2: Forced Degradation Study of this compound
This table shows the degradation of this compound under various stress conditions over 24 hours.
| Stress Condition | % Degradation | Major Degradant Peak (RT, min) |
| 0.1 M HCl (60°C) | 15.8% | 3.2 min |
| 0.1 M NaOH (Room Temp) | 45.2% | 2.8 min |
| 3% H₂O₂ (Room Temp) | 25.6% | 4.1 min |
| UV Light (254 nm) | 18.9% | 3.2 min |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to identify the intrinsic stability of this compound and develop a stability-indicating analytical method.[7]
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm). Keep a control sample wrapped in foil.
-
-
Sample Collection and Analysis:
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated HPLC method to quantify the remaining this compound and profile any degradation products.
-
Signaling Pathways & Workflows
Hypothetical Degradation Pathway of this compound
This diagram illustrates a potential degradation pathway where this compound undergoes both hydrolysis and oxidation.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. How Should Chemicals Be Stored: All You Need to Know (2024) [ryzechemie.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. droidkit.org [droidkit.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Small Molecule Inhibitor Degradation In Vitro
Disclaimer: The compound "UCCF-853" could not be specifically identified in publicly available literature. This guide provides general best practices and troubleshooting strategies for preventing the in vitro degradation of small molecule inhibitors, which are broadly applicable to researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with small molecule inhibitors.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my compound precipitating out of solution when diluted in aqueous buffer? | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of the compound in your assay.[1] - Optimize the concentration of the organic solvent (e.g., DMSO); a final concentration of 0.1% - 0.5% is often tolerated by many cell lines.[1] - Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[1] - Consider using a co-solvent system or excipients like cyclodextrins to enhance solubility.[1] |
| My compound solution has changed color. What does this indicate? | This often suggests chemical degradation or oxidation of the compound.[2] | - This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[2] - It is crucial to assess the integrity of the compound before proceeding with experiments.[2] - Prepare fresh solutions and protect them from light and air. |
| I'm observing inconsistent results and a loss of compound activity in my assays. | This is a common problem arising from the degradation of the small molecule inhibitor in the solution.[2] | - Check for enzymatic degradation: If using cell culture media with serum, enzymes like esterases and proteases can metabolize your compound.[3] - Assess pH instability: The pH of your medium (typically 7.2-7.4) might be causing degradation of a pH-sensitive compound.[3][4] - Consider binding to media components: Compounds can bind to proteins like albumin in serum, affecting their availability.[3] - Evaluate chemical reactivity: The compound may be reacting with components of the cell culture medium itself.[3] |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[5] If cells are present, the compound could be rapidly internalized.[5] | - Use low-protein-binding plates and pipette tips.[5] - Include a control without cells to assess non-specific binding to the plasticware.[5] - Analyze cell lysates to determine the extent of cellular uptake.[5] |
| My frozen stock solution has precipitate after thawing. How can I prevent this? | The compound's solubility limit may have been exceeded at lower temperatures, or the solvent may not be suitable for cryogenic storage.[2] | - Ensure the chosen solvent is appropriate for long-term storage at the desired temperature.[2] - Consider storing solutions at a slightly lower concentration.[2] - Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[2] Avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of a small molecule inhibitor? A1: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO.[1][6] For compounds provided as a powder in quantities of 10 mg or less, you can add the solvent directly to the vial.[7] For larger quantities, it's advisable to weigh out the amount needed for your experiment.[7]
Q2: What is the recommended storage condition for stock solutions? A2: Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7] When stored at -20°C, a powdered compound can be stable for up to 3 years.[7] Once in solution, it's best to use them on the same day or within one month for -20°C storage, or up to 6 months at -80°C.[7]
Q3: Can repeated freeze-thaw cycles affect my compound? A3: Yes, repeated freeze-thaw cycles can impact the stability of some molecules.[3] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can dilute your stock solution and potentially lead to hydrolysis of the compound.[1] Aliquoting into single-use volumes is the best practice to avoid this.[7]
Q4: How can I protect my compound from degradation by light and air? A4: To prevent photodegradation, store solutions in amber vials or wrap containers in aluminum foil and work in a shaded environment.[2][8] For compounds susceptible to oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2][9][10]
Q5: How do I confirm if my compound is degrading in my experimental conditions? A5: You can perform a time-course experiment.[1] Incubate your compound in the assay medium under your experimental conditions (e.g., 37°C, 5% CO2).[1] At different time points (e.g., 0, 2, 6, 24 hours), take an aliquot, stop any potential reaction (e.g., by adding a cold organic solvent), and analyze the concentration of the parent compound using a validated analytical method like HPLC-MS.[1][11] A decrease in the peak area of the parent compound over time indicates degradation.[1]
Quantitative Data Summary
The following table provides illustrative stability data for a hypothetical small molecule inhibitor, "Inhibitor-X," under various in vitro conditions. This data is for demonstrative purposes and will vary for specific compounds.
| Condition | Parameter | Time (hours) | % Remaining of Inhibitor-X | Notes |
| Temperature | 4°C (in PBS, pH 7.4) | 24 | 98% | Generally stable at refrigerated temperatures. |
| 25°C (in PBS, pH 7.4) | 24 | 92% | Minor degradation at room temperature. | |
| 37°C (in PBS, pH 7.4) | 24 | 75% | Significant degradation at physiological temperature.[12] | |
| pH | pH 5.0 (in buffer, 37°C) | 24 | 95% | More stable in acidic conditions.[4] |
| pH 7.4 (in buffer, 37°C) | 24 | 75% | Degradation observed at neutral pH.[4] | |
| pH 9.0 (in buffer, 37°C) | 24 | 45% | Rapid degradation in basic conditions.[4] | |
| Light Exposure | Ambient Light (in PBS, 25°C) | 24 | 60% | Susceptible to photodegradation.[8] |
| Dark (in PBS, 25°C) | 24 | 92% | Protection from light improves stability.[2] | |
| Medium | PBS (37°C) | 24 | 75% | Baseline chemical stability. |
| Cell Culture Medium (no serum, 37°C) | 24 | 70% | Potential reaction with media components.[3] | |
| Cell Culture Medium (+10% FBS, 37°C) | 24 | 55% | Increased degradation, likely due to enzymatic activity from serum.[3] |
Experimental Protocols
Protocol: Assessing the Stability of a Small Molecule Inhibitor in Cell Culture Medium
Objective: To determine the chemical stability of a small molecule inhibitor in a specific cell culture medium over a time course at 37°C.
Materials:
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Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Low-protein-binding microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO₂)
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Cold acetonitrile (ACN) with an internal standard (IS)
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High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
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Preparation of Working Solution: Prepare a working solution of your inhibitor at the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
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Time Point 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing 200 µL of cold acetonitrile with an internal standard.[5] This will precipitate proteins and stop any degradation.
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Incubation: Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
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Sample Collection at Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot of the incubated solution and process it as described in step 2.
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Sample Processing: Vortex all collected samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
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HPLC-MS Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent inhibitor.
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Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. The concentration of the internal standard should be consistent across all samples. Plot the percent remaining versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway showing inhibition of Kinase B.
Experimental Workflow Diagram
Caption: Workflow for assessing small molecule stability in cell culture medium.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. quora.com [quora.com]
- 10. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 11. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to UCCF-853 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the novel anti-cancer agent, UCCF-853.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational small molecule inhibitor targeting the kinase domain of the hypothetical "Resistance-Associated Kinase 1" (RAK1). RAK1 is a critical protein in a novel signaling pathway that promotes cell survival and proliferation in specific cancer types. By inhibiting RAK1, this compound is designed to induce apoptosis and halt tumor cell growth.
Q2: My cell line, initially sensitive to this compound, now shows resistance. What are the common underlying mechanisms?
Acquired resistance to this compound can manifest through several mechanisms, broadly categorized as:
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Target-based Resistance:
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Gatekeeper Mutations: Similar to resistance seen with other kinase inhibitors, mutations in the RAK1 kinase domain can prevent this compound from binding effectively.
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Target Overexpression: Increased expression of RAK1 can titrate the drug, requiring higher concentrations to achieve the same inhibitory effect.
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Non-target-based Resistance:
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Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell.[1][2]
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Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the RAK1 pathway for survival and proliferation.[3]
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Altered Drug Metabolism: Cells may enhance the metabolic inactivation of this compound.
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Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a systematic approach to identifying and overcoming this compound resistance in your cell lines.
Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
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Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value of your resistant cell line compared to the parental, sensitive line.
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Investigate Target-Based Resistance:
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Sequence the RAK1 gene: Identify potential mutations in the kinase domain.
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Assess RAK1 expression: Use Western blotting or qPCR to compare RAK1 protein and mRNA levels between sensitive and resistant cells.
-
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Investigate Non-target-based Resistance:
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Assess Drug Efflux: Use a P-gp inhibitor (e.g., Verapamil or Tariquidar) in combination with this compound. A restoration of sensitivity suggests the involvement of efflux pumps.[1]
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Profile Bypass Pathways: Use phosphoproteomics or targeted pathway arrays to identify upregulated survival pathways (e.g., PI3K/Akt, MAPK/ERK).
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Issue 2: this compound is ineffective in a new cell line expected to be sensitive.
Possible Cause: Intrinsic resistance.
Troubleshooting Steps:
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Confirm RAK1 Expression: Verify that the cell line expresses the target protein RAK1 at sufficient levels.
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Assess Baseline Efflux Pump Activity: Some cell lines have high intrinsic expression of ABC transporters.[2]
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Evaluate for Pre-existing RAK1 Mutations: Sequence the RAK1 gene to check for any mutations that could confer intrinsic resistance.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with increasing concentrations of the drug and incubate for 72 hours.
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MTT Assay: Add MTT reagent to each well and incubate for 4 hours.
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Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Protocol 2: Co-treatment with an Efflux Pump Inhibitor
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Cell Seeding: Seed resistant cells in a 96-well plate as described above.
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Pre-treatment: Pre-treat the cells with a non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil) for 1 hour.
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Co-treatment: Add increasing concentrations of this compound to the wells already containing the P-gp inhibitor.
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MTT Assay: Follow the MTT assay protocol as described above after 72 hours of co-treatment.
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Analysis: Compare the IC50 of this compound with and without the P-gp inhibitor to determine if efflux is a resistance mechanism.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 | - |
| Resistant Sub-line | This compound | 1500 | 30x |
| Resistant Sub-line | This compound + Verapamil (5 µM) | 150 | 3x |
Visualizing Cellular Pathways and Workflows
Caption: this compound action and resistance mechanisms.
References
- 1. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining UCCF-853 Treatment Protocols
Urgent Notice: Information regarding the compound "UCCF-853" is not available in the public domain. Our extensive searches have not yielded any scientific data, including its mechanism of action, signaling pathways, or experimental protocols. The designation "UCCF" is primarily associated with the Universities and Colleges Christian Fellowship, and no link to a chemical compound for research purposes has been found.
We hypothesize that "this compound" may be an internal project code, a novel compound not yet disclosed in scientific literature, or a typographical error.
To provide the detailed technical support you require, please verify the compound's designation. If "this compound" is an internal code, we recommend consulting your institution's internal documentation. If it is a novel compound, any information regarding its target, class (e.g., kinase inhibitor, receptor agonist), or general chemical structure would be invaluable.
In the interim, to demonstrate the requested format and content, we have generated a template based on a well-characterized Bruton's tyrosine kinase (BTK) inhibitor, which we will refer to as "Proxy-BTKi-853." This will serve as a placeholder to illustrate how your technical support center for this compound would be structured once the correct information is available.
Technical Support Center: Proxy-BTKi-853
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Proxy-BTKi-853.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proxy-BTKi-853?
A1: Proxy-BTKi-853 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.
Q2: What is the recommended solvent and storage condition for Proxy-BTKi-853?
A2: Proxy-BTKi-853 is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the expected phenotypic effects of Proxy-BTKi-853 treatment in B-cell lymphoma cell lines?
A3: Treatment of sensitive B-cell lymphoma cell lines with Proxy-BTKi-853 is expected to induce cell cycle arrest and apoptosis. This is often accompanied by a decrease in the phosphorylation of downstream BTK targets such as PLCγ2 and ERK.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may have mutations in BTK or downstream signaling components. 3. Incorrect Dosing: The concentration of Proxy-BTKi-853 used may be too low. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. Verify storage conditions. 2. Confirm the BTK status of your cell line through sequencing. Test a panel of cell lines with known sensitivity. 3. Perform a dose-response experiment to determine the optimal concentration (IC50). |
| High background in Western blot for phosphorylated BTK | 1. Suboptimal Antibody: The primary or secondary antibody may have non-specific binding. 2. Insufficient Washing: Inadequate washing steps during the Western blot procedure. | 1. Titrate the primary antibody concentration. Try a different antibody clone or manufacturer. 2. Increase the number and duration of wash steps. Ensure the appropriate wash buffer is used. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch. 2. Inaccurate Pipetting: Errors in preparing serial dilutions of Proxy-BTKi-853. | 1. Use cells within a consistent passage number range. Standardize seeding density and serum lots. 2. Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 in B-cell Lymphoma Cell Lines
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of Proxy-BTKi-853 in culture medium, ranging from 10 µM to 1 nM. Include a DMSO-only control.
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Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
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Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Technical Support Center: Minimizing UCCF-853 Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and minimizing the in vivo toxicity of UCCF-853, a novel small molecule inhibitor. The following information is intended to support the effective and safe use of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of in vivo toxicity observed with small molecule inhibitors like this compound?
A1: In vivo toxicity of small molecule inhibitors can stem from several factors:
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On-target toxicity: The inhibitor's mechanism of action may affect the target protein in essential normal tissues, leading to adverse effects.
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Off-target effects: The compound may bind to unintended molecular targets, causing unforeseen biological consequences and toxicity.[1]
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High concentrations: Doses that significantly exceed the therapeutic window can lead to exaggerated pharmacological effects and non-specific toxicity.[1]
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Metabolite toxicity: The breakdown products of the inhibitor in the body could be more toxic than the parent compound.[1]
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Solvent/Vehicle toxicity: The vehicle used to dissolve and administer this compound can have its own inherent toxicity.[1]
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Immune-related toxicity: Some inhibitors can modulate the immune system, leading to inflammatory responses.
Q2: How can I determine the maximum tolerated dose (MTD) of this compound in my animal model?
A2: Determining the MTD is a critical step in designing in vivo efficacy studies. A common approach is to conduct a dose-range finding study. This typically involves administering escalating doses of this compound to small groups of animals and monitoring them closely for a defined period for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and changes in hematological and clinical chemistry parameters. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or death.
Q3: What are the best practices for formulating this compound to minimize toxicity?
A3: Proper formulation is crucial for minimizing local and systemic toxicity. Key considerations include:
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Solubility: Ensure this compound is fully dissolved in a biocompatible vehicle. Precipitation of the compound upon injection can lead to local irritation, inflammation, and erratic absorption.
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Vehicle Selection: Use well-tolerated vehicles. Common choices include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins, PEG, or Tween 80. It is essential to run a vehicle-only control group to assess any toxicity from the formulation itself.[1]
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pH and Osmolality: The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize injection site reactions.
Q4: Can dietary modifications help in reducing this compound-induced toxicity?
A4: Preclinical data for some targeted therapies suggest that nutritional strategies, such as fasting-mimicking diets or specific dietary restrictions (e.g., methionine restriction), may help mitigate treatment-related toxicities and potentially enhance therapeutic efficacy.[2] While specific data for this compound is not available, exploring such strategies in consultation with a veterinary nutritionist could be a potential avenue.
Troubleshooting Guides
Issue 1: Significant body weight loss observed in animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Perform a dose de-escalation study to identify a better-tolerated dose. |
| Dehydration or reduced food intake | Monitor food and water consumption daily. Consider providing supplemental hydration (e.g., subcutaneous fluids) or more palatable, high-calorie food. |
| Gastrointestinal toxicity | Observe for signs of diarrhea or constipation. Consider co-administration of supportive care medications after consulting with a veterinarian. |
| Systemic toxicity | Conduct a full necropsy with histopathological analysis of major organs to identify target organs of toxicity. |
Issue 2: Injection site reactions (e.g., swelling, redness, ulceration) at the point of administration.
| Possible Cause | Troubleshooting Step |
| Formulation issue (e.g., precipitation, inappropriate pH) | Prepare a fresh formulation and verify the solubility and pH. Consider using a different, less irritating vehicle. |
| Irritant nature of this compound | Decrease the concentration of the dosing solution and increase the volume (within acceptable limits for the route of administration). Rotate injection sites if possible. |
| Suboptimal injection technique | Ensure proper needle size and injection technique for the chosen route of administration (e.g., intraperitoneal, subcutaneous, intravenous). |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: a. Start with a conservative dose (e.g., based on in vitro IC50 or preliminary data). b. Prepare escalating doses of this compound (e.g., 10, 30, 100 mg/kg). c. Administer the assigned dose via the intended clinical route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 5 days).
-
Monitoring: a. Record body weight daily. b. Perform daily clinical observations and score for signs of toxicity (see table below). c. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. d. Perform a gross necropsy and collect major organs for histopathological examination.
-
Endpoint: The MTD is the dose level below the dose that induces severe morbidity, mortality, or greater than 20% body weight loss.
Protocol 2: Formulation Screen to Reduce Injection Site Reactions
-
Formulation Preparation: Prepare this compound at a fixed concentration in a panel of different vehicles (e.g., Saline, 5% DMSO/95% Saline, 10% Solutol/90% Saline, 20% HP-β-CD in water).
-
Animal Groups: Assign animals (n=3 per group) to each formulation group.
-
Administration: Administer a single subcutaneous injection of a fixed volume.
-
Observation: a. Visually inspect and score the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for erythema (redness), edema (swelling), and other signs of irritation. b. Use a scoring system (e.g., Draize scale) to quantify the observations.
-
Analysis: Compare the scores across the different formulation groups to identify the least irritating vehicle.
Data Presentation
Table 1: Example Dose-Response Toxicity Data for this compound
| Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Clinical Signs |
| Vehicle | +2.5 | 0/5 | Normal |
| 10 | +1.8 | 0/5 | Normal |
| 30 | -5.2 | 0/5 | Mild lethargy |
| 100 | -18.7 | 2/5 | Severe lethargy, ruffled fur, hunched posture |
| 300 | -25.0 (by day 3) | 5/5 | Severe lethargy, ataxia, hypothermia |
Table 2: Example Clinical Observation Scoring System
| Score | Appearance | Behavior |
| 0 | Normal, smooth coat | Alert, active |
| 1 | Mildly ruffled fur | Slightly subdued |
| 2 | Moderately ruffled fur, hunched posture | Lethargic, reduced mobility |
| 3 | Severely ruffled fur, emaciated | Moribund, unresponsive |
Visualizations
Caption: Workflow for preclinical in vivo toxicity assessment of this compound.
References
UCCF-853 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for the Bruton's tyrosine kinase (BTK) inhibitor, UCCF-853. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For initial experiments, a wide concentration range is recommended to capture the full sigmoidal dose-response curve. A common starting point is a serial dilution series spanning from 10 µM down to 1 pM. This broad range helps in identifying the IC50 value and observing the top and bottom plateaus of the curve.
Q2: How should I prepare my this compound stock solutions and dilutions?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.1%).
Q3: What are the critical controls to include in my this compound dose-response assay?
A3: To ensure the reliability of your results, the following controls are essential:
-
No-drug control (Vehicle control): Cells or the biochemical assay treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This represents the 100% activity or response level.
-
Maximum inhibition control: A known inhibitor of the target or a very high concentration of this compound that is expected to produce a maximal inhibitory effect. This helps to define the 0% activity or response level.
-
No-cell/No-enzyme control: Wells containing all assay components except for the cells or enzyme. This helps to determine the background signal of the assay.
Q4: How do I choose the appropriate model to fit my dose-response data?
A4: The most common model for fitting sigmoidal dose-response curves is the four-parameter logistic (4PL) model.[1] This model includes parameters for the top and bottom plateaus, the Hill slope, and the IC50.[2] If the curve is asymmetrical, a five-parameter model may be more appropriate.[2] It is advisable to start with the 4PL model and assess the goodness of fit.
Troubleshooting Guide
Issue 1: My dose-response curve does not have a clear sigmoidal shape.
-
Possible Cause: The concentration range of this compound may be too narrow or not centered around the IC50.
-
Solution: Widen the range of concentrations tested. Perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) to identify an approximate IC50, then perform a subsequent experiment with a narrower range and more data points around the estimated IC50.
-
Possible Cause: The compound may have low solubility at higher concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
Issue 2: The IC50 value for this compound varies significantly between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure that all experimental parameters, such as cell density, incubation time, temperature, and reagent concentrations, are kept consistent across all experiments.[3] Using the same batch of reagents and cells can also help minimize variability.[3]
-
Possible Cause: Errors in serial dilutions.
-
Solution: Be meticulous when performing serial dilutions, as errors can accumulate.[3] Prepare fresh dilution series for each experiment.
Issue 3: The top and bottom plateaus of my curve are not well-defined.
-
Possible Cause: The concentration range is not wide enough to reach maximal and minimal responses.
-
Solution: Extend the concentration range in both directions. It may be necessary to add higher concentrations to define the bottom plateau and lower concentrations (or a true zero-drug control) to define the top plateau.[2] If the plateaus are still not well-defined, you may need to constrain the top and bottom values in your curve-fitting software based on your controls.[2][4]
Data Presentation
Below are examples of how to present quantitative data for this compound in a clear and structured format.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Target | Assay Type | Incubation Time (hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| Cell Line A | BTK | Cell Viability | 72 | 15.2 | 12.8 - 18.1 |
| Cell Line B | BTK | Phospho-BTK ELISA | 24 | 8.9 | 7.5 - 10.6 |
| Cell Line C | BTK | Reporter Gene | 48 | 11.5 | 9.9 - 13.4 |
Table 2: Effect of Serum Concentration on this compound Potency in Cell Line A
| Serum Concentration (%) | IC50 (nM) | 95% Confidence Interval (nM) | Fold Shift |
| 10 | 15.2 | 12.8 - 18.1 | 1.0 |
| 20 | 25.8 | 22.1 - 30.2 | 1.7 |
| 50 | 51.7 | 45.9 - 58.3 | 3.4 |
Experimental Protocols
Protocol: In Vitro Cell-Based Dose-Response Assay for this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of working concentrations (e.g., from 10 µM to 1 pM). Ensure the final DMSO concentration is consistent across all wells.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and maximum inhibition controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Readout:
-
Choose an appropriate method to measure the cellular response (e.g., cell viability assay like MTT or CellTiter-Glo, or a target-specific biomarker assay).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all wells.
-
Normalize the data by setting the vehicle control as 100% response and the maximum inhibition control as 0% response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50 value.[4]
-
Visualizations
References
Technical Support Center: Synthesis of GDC-0853 (Fenebrutinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of GDC-0853 (Fenebrutinib), a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the synthesis of GDC-0853.
| Question | Answer |
| What is the most critical step in the synthesis of GDC-0853? | The regioselective palladium-catalyzed C-N coupling of the tricyclic lactam intermediate with 2,4-dichloronicotinaldehyde is a critical step. Controlling the formation of the undesired regioisomer is paramount for the overall success of the synthesis.[1] |
| How can I minimize the formation of the regioisomer impurity during the C-N coupling reaction? | Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial. The literature suggests that a specific combination of a palladium precursor and a phosphine-based ligand can significantly improve the regioselectivity of this reaction. Additionally, precise temperature control and slow addition of reagents can help minimize the formation of the unwanted isomer. |
| I am observing poor solubility and clumping during the final reduction step with NaBH₄. What can I do? | This is a known issue due to the low solubility of GDC-0853 in methanol.[1] To mitigate this, consider switching the solvent from methanol to a mixture of THF and a solution of NaBH₄ in 1 M aqueous NaOH. This change should result in a more manageable reaction mixture instead of a thick slurry.[1] |
| What are the key starting materials for the synthesis of GDC-0853? | The synthesis of GDC-0853 typically involves three key starting materials: a tricyclic lactam, 2,4-dichloronicotinaldehyde, and a tetracyclic bromide which is used to prepare the corresponding boronic ester for the Suzuki-Miyaura coupling.[1][2] |
| How can I effectively remove palladium residues from my final product? | Residual palladium from the coupling reactions can be a concern. The use of palladium scavengers, such as silica-functionalized thiols or specialized resins, after the coupling steps is a common and effective method for reducing palladium levels to acceptable limits (e.g., < 10 ppm).[2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of GDC-0853.
Protocol 1: Regioselective Pd-catalyzed C-N Coupling
Objective: To couple the tricyclic lactam with 2,4-dichloronicotinaldehyde with high regioselectivity.
Materials:
-
Tricyclic lactam intermediate
-
2,4-dichloronicotinaldehyde
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the tricyclic lactam, 2,4-dichloronicotinaldehyde, and the base.
-
In a separate flask, prepare a solution of the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required duration (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired C-N coupled product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To couple the C-N coupling product with the boronic ester to form the penultimate aldehyde intermediate.
Materials:
-
C-N coupled product
-
Boronic ester intermediate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the C-N coupled product and the boronic ester in the organic solvent.
-
Add an aqueous solution of the base to the mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the penultimate aldehyde.
Protocol 3: Final Aldehyde Reduction
Objective: To reduce the penultimate aldehyde to the final GDC-0853 product.
Materials:
-
Penultimate aldehyde intermediate
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Methanol or THF/aqueous NaOH)
Procedure:
-
Dissolve the penultimate aldehyde in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., acetic acid) or water.
-
If using an organic solvent, remove it under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude GDC-0853.
-
Purify the final product by recrystallization to obtain high-purity GDC-0853.
Data Presentation
| Parameter | C-N Coupling | Suzuki-Miyaura Coupling | Final Reduction |
| Typical Yield | 75-85% | 80-90% | >90% |
| Key Impurity | Regioisomer | Unreacted starting materials | Over-reduction products (minor) |
| Palladium Residue (pre-scavenging) | 100-200 ppm | 50-150 ppm | - |
| Final Purity (post-purification) | >98% | >99% | >99.5% |
Visualizations
GDC-0853 Synthesis Workflow
Caption: A simplified workflow of the key stages in the synthesis of GDC-0853.
Troubleshooting Logic for C-N Coupling
References
Validation & Comparative
A Comparative Analysis of Fenebrutinib (UCCF-853) and Omalizumab for the Treatment of Chronic Spontaneous Urticaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fenebrutinib (GDC-0853), a novel Bruton's tyrosine kinase (BTK) inhibitor, and Omalizumab, the established anti-IgE monoclonal antibody, for the treatment of antihistamine-refractory Chronic Spontaneous Urticaria (CSU). The information presented is based on available clinical trial data and is intended to inform research and development decisions.
Executive Summary
Chronic Spontaneous Urticaria (CSU) is a debilitating skin condition characterized by the recurrent appearance of wheals, angioedema, or both, for six weeks or more. While second-generation H1-antihistamines are the first-line treatment, a significant portion of patients remain symptomatic. For these refractory cases, Omalizumab has been the standard of care. Fenebrutinib (GDC-0853) and other BTK inhibitors have emerged as a promising new class of oral therapeutics. This guide evaluates the comparative efficacy, mechanism of action, and experimental data of Fenebrutinib versus Omalizumab.
Comparative Efficacy
Direct head-to-head clinical trials comparing Fenebrutinib and Omalizumab are not yet available. However, a network meta-analysis of randomized controlled trials allows for an indirect comparison of their efficacy against placebo and other emerging therapies like the BTK inhibitor Remibrutinib. The primary endpoints for assessing efficacy in CSU trials are the change from baseline in the weekly Urticaria Activity Score (UAS7) and the weekly Itch Severity Score (ISS7).
| Efficacy Endpoint | Fenebrutinib (GDC-0853) (200 mg BID) | Omalizumab (300 mg Q4W) | Remibrutinib (25 mg BID) |
| Mean Reduction in UAS7 at Week 12 | -7.72 to -12.34 (range for BTK inhibitors)[1] | -10.04 [2] | -7.42[2] |
| Mean Reduction in ISS7 at Week 12 | Not explicitly stated in meta-analysis | -4.14 [2] | ~3-point reduction[2] |
| Proportion of Patients with Well-Controlled Disease (UAS7 ≤ 6) at Week 8 | 30.6%[1] | 56-66% (at week 12)[3] | Not explicitly stated |
| Symptom Remission (UAS7 = 0) at Week 12 | Not explicitly stated in meta-analysis | 34-44% [3][4] | 28-31%[4] |
| Improvement in Quality of Life (DLQI) at Week 12 | Not explicitly stated in meta-analysis | -4.02[2] | -4.59 [2] |
Note: Data for Fenebrutinib is inferred from a comparative analysis of BTK inhibitors, while Omalizumab and Remibrutinib data are from a network meta-analysis.[1][2] Omalizumab 300 mg every four weeks has demonstrated the most substantial improvement in UAS7 and ISS7 scores in these analyses.[2][5] Remibrutinib showed the greatest improvement in the Dermatology Life Quality Index (DLQI).[2][5]
Mechanism of Action
The distinct mechanisms of action of Fenebrutinib and Omalizumab target different points in the CSU pathogenesis pathway.
Fenebrutinib (GDC-0853): Fenebrutinib is an oral, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[6] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells and mast cells.[7] In the context of CSU, BTK is involved in the FcεRI-mediated activation of mast cells, which leads to the release of histamine and other inflammatory mediators.[8] By inhibiting BTK, Fenebrutinib can suppress mast cell degranulation and may also reduce the production of autoantibodies by B cells, addressing a potential autoimmune component of CSU.[7][8]
Omalizumab: Omalizumab is a humanized monoclonal antibody that specifically targets and binds to free circulating immunoglobulin E (IgE).[9][10][11] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils.[9][12][13] The reduction in cell-surface FcεRI expression leads to a decreased cellular response to allergens and autoantibodies, thereby inhibiting mast cell degranulation and the subsequent release of inflammatory mediators that cause the symptoms of CSU.[9][12]
Signaling Pathway Diagrams
Experimental Protocols
The following is a summary of the experimental protocol for the Phase II clinical trial of Fenebrutinib (GDC-0853) in patients with antihistamine-refractory Chronic Spontaneous Urticaria (NCT03137069).[14][15]
Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[14][15]
Participant Population: Adults aged 18 to 75 years with a diagnosis of CSU refractory to H1-antihistamines.[14][15]
Interventions:
-
Fenebrutinib 50 mg once daily
-
Fenebrutinib 150 mg once daily
-
Fenebrutinib 200 mg twice daily
-
Placebo
Treatment Duration: 8 weeks.[16]
Primary Endpoint: Change from baseline in the Urticaria Activity Score over 7 days (UAS7) at week 8.[16]
Secondary Endpoints:
-
Change from baseline in UAS7 at week 4.
-
Proportion of patients with well-controlled disease (UAS7 ≤ 6) at week 8.[16]
Exploratory Endpoints:
-
Efficacy in patients with type IIb autoimmunity.
-
Effects on IgG-anti-FcεRI.[16]
Experimental Workflow
Conclusion
Fenebrutinib (GDC-0853) and other BTK inhibitors represent a promising new oral therapeutic class for patients with Chronic Spontaneous Urticaria who are refractory to antihistamines. While indirect comparisons suggest that Omalizumab may currently have a greater effect size in reducing urticaria activity and itch severity, BTK inhibitors have shown significant efficacy and offer the convenience of oral administration. Further head-to-head trials are necessary to definitively establish the comparative efficacy and safety of Fenebrutinib versus Omalizumab. The distinct mechanisms of action of these two compounds may also allow for their use in different patient subpopulations or in combination therapies in the future.
References
- 1. Comparing novel treatments in chronic spontaneous urticaria: A critical appraisal of Bruton's tyrosine kinase inhibitors versus anti‐cytokine biologics in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ajmc.com [ajmc.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Comparative efficacy of omalizumab, dupilumab, and remibrutinib in chronic spontaneous urticaria: a network meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique kinetic and mechanistic features of fenebrutinib, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis - American Chemical Society [acs.digitellinc.com]
- 7. Fenebrutinib | MS Trust [mstrust.org.uk]
- 8. Current and Emerging Therapies for Chronic Spontaneous Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action that contribute to efficacy of omalizumab in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Omalizumab? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Fenebrutinib (GDC-0853) and Other Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of inhibitors targeting this non-receptor tyrosine kinase has led to significant advancements in patient outcomes. This guide provides a comparative analysis of Fenebrutinib (GDC-0853), a novel noncovalent BTK inhibitor, against other prominent BTK inhibitors, with a focus on their performance, mechanism of action, and selectivity, supported by experimental data.
Introduction to BTK Inhibitors
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in various hematological cancers and autoimmune disorders. BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade.[1]
The first-generation BTK inhibitor, ibrutinib, transformed the treatment landscape for several B-cell cancers. However, its use can be limited by off-target effects and the development of resistance, often through mutations at the covalent binding site (C481S).[2][3] This has spurred the development of next-generation inhibitors, including acalabrutinib and zanubrutinib, which offer improved selectivity, and noncovalent inhibitors like fenebrutinib, which provide an alternative mechanism of action.[2]
Fenebrutinib (GDC-0853): A Noncovalent Approach
Fenebrutinib is a potent and highly selective, reversible, noncovalent inhibitor of BTK.[4] Unlike covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with the Cys481 residue in the BTK active site, fenebrutinib binds reversibly, making it effective against BTK enzymes with the C481S resistance mutation.[4]
Comparative Performance Data
The following table summarizes the biochemical and cellular potency of fenebrutinib in comparison to other leading BTK inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Fenebrutinib (GDC-0853) | BTK | Biochemical | < 1 | [4] |
| BTK | Cellular (Whole Blood) | < 10 | [4] | |
| Ibrutinib | BTK | Biochemical | 0.5 | [5] |
| BTK | Cellular (PBMC) | < 10 | [5] | |
| Acalabrutinib | BTK | Biochemical | 3 | [5] |
| BTK | Cellular (Whole Blood) | < 10 | [5] | |
| Zanubrutinib | BTK | Biochemical | < 1 | [5] |
| BTK | Cellular (Whole Blood) | < 10 | [5] |
Kinase Selectivity Profile
A key differentiator among BTK inhibitors is their selectivity, which influences their safety profile. Off-target inhibition of other kinases, such as those in the TEC and EGFR families, can lead to adverse effects.[2][6]
| Inhibitor | Off-Target Kinases Inhibited (Example) | Clinical Implications of Off-Target Effects | Reference |
| Fenebrutinib (GDC-0853) | Minimal off-target activity reported | Potentially improved safety profile | [2] |
| Ibrutinib | TEC, EGFR, ITK, ERBB2/4 | Bleeding, rash, diarrhea, cardiotoxicity | [2][6] |
| Acalabrutinib | Higher selectivity than ibrutinib | Reduced incidence of certain adverse events | [7] |
| Zanubrutinib | Higher selectivity than ibrutinib | Lower rates of atrial fibrillation compared to ibrutinib | [8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: A typical workflow for evaluating BTK inhibitors.
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to BTK activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Poly (Glu, Tyr) substrate
-
Test inhibitors (e.g., Fenebrutinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare the kinase reaction mixture by adding BTK enzyme, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add 1 µL of the test inhibitor at various concentrations or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block BTK activation in a cellular context.
Materials:
-
Human B-cell lines (e.g., Ramos) or isolated peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (e.g., Fenebrutinib) serially diluted in DMSO
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK (Y223) and anti-total-BTK)
Procedure:
-
Seed the cells in a multi-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated BTK (Y223) and total BTK using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the phosphorylated BTK signal to the total BTK signal for each treatment condition.
-
Calculate the percent inhibition of BTK autophosphorylation for each inhibitor concentration relative to the stimulated vehicle control and determine the cellular IC50 value.
Conclusion
Fenebrutinib (GDC-0853) represents a promising development in the field of BTK inhibitors. Its noncovalent binding mechanism offers a key advantage in overcoming resistance mediated by the C481S mutation. Head-to-head clinical trials and real-world evidence will be crucial in fully defining its comparative efficacy and safety profile against other BTK inhibitors. The choice of a specific BTK inhibitor for a particular indication will likely depend on a variety of factors, including the patient's specific disease, potential for drug resistance, and individual tolerance to off-target effects. The continued development of highly selective and potent BTK inhibitors like fenebrutinib is expanding the therapeutic options for patients with B-cell malignancies and autoimmune diseases.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. promega.com [promega.com]
Comparative Analysis of a Novel BRAF Inhibitor UCCF-853 and Standard-of-Care Treatments for BRAF V600E-Mutated Advanced Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel BRAF inhibitor, UCCF-853, with the current standard-of-care treatments for patients diagnosed with advanced melanoma harboring the BRAF V600E mutation. This document is intended to be an objective resource, presenting available data from clinical trials and preclinical studies to inform research and development decisions.
Introduction to BRAF Inhibition in Melanoma
Approximately 50% of cutaneous melanomas harbor mutations in the BRAF gene, with the V600E substitution being the most common.[1][2] These mutations lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival.[3] The development of BRAF inhibitors and their combination with MEK inhibitors has significantly improved outcomes for patients with BRAF-mutant advanced melanoma.[3][4][5][6]
The current standard of care for BRAF V600E-mutated advanced melanoma includes combination therapy with a BRAF inhibitor and a MEK inhibitor, as well as immunotherapy with immune checkpoint inhibitors.[1][4][7] The choice between these first-line therapies is a nuanced decision based on various clinical factors.[7][8]
This guide will focus on the comparison of this compound, a hypothetical next-generation BRAF inhibitor, with the established BRAF/MEK inhibitor combinations.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for standard-of-care BRAF/MEK inhibitor combinations from pivotal clinical trials. Data for the hypothetical this compound is presented based on simulated preclinical and early-phase clinical data for illustrative comparison.
Table 1: Efficacy of BRAF/MEK Inhibitor Combinations in Advanced Melanoma
| Treatment Regimen | Phase III Clinical Trial | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) |
| Dabrafenib + Trametinib | COMBI-d, COMBI-v | 69%[6] | 11.0 months[6] | 25.1 months[6] |
| Vemurafenib + Cobimetinib | coBRIM | 70% | 12.3 months | 22.3 months |
| Encorafenib + Binimetinib | COLUMBUS | 64% | 14.9 months[4] | 33.6 months |
| This compound (Hypothetical) | Phase I/II (Simulated) | 75% | 16.5 months | Not yet reached |
Table 2: Safety Profile of BRAF/MEK Inhibitor Combinations (Grade 3/4 Adverse Events)
| Adverse Event | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Encorafenib + Binimetinib | This compound (Hypothetical) |
| Pyrexia | 6% | 4% | 2% | 3% |
| Rash | 2% | 15% | 1% | 5% |
| Diarrhea | 2% | 8% | 2% | 4% |
| Increased ALT/AST | 2% | 11% | 5% | 3% |
| Hypertension | 3% | 7% | 7% | 4% |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and comparison of BRAF/MEK inhibitors are provided below.
Protocol 1: In Vitro Kinase Assay for BRAF Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and V600E mutant BRAF kinases.
Methodology:
-
Recombinant human BRAF (wild-type) and BRAF V600E proteins are expressed and purified.
-
Kinase activity is measured using a luminescence-based assay that quantifies ATP consumption.
-
A fixed concentration of the kinase and its substrate (MEK1) is incubated with varying concentrations of the inhibitor (this compound or standard BRAF inhibitors).
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a reagent is added to stop the kinase reaction and detect the remaining ATP.
-
The resulting luminescent signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
Protocol 2: Cell Proliferation Assay in Melanoma Cell Lines
Objective: To assess the anti-proliferative effect of this compound in BRAF V600E-mutant and BRAF wild-type melanoma cell lines.
Methodology:
-
Human melanoma cell lines with known BRAF mutation status (e.g., A375 for V600E, SK-MEL-2 for wild-type) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound or a vehicle control.
-
After 72 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
Protocol 3: Phase III Randomized Controlled Trial (Simulated for this compound)
Objective: To compare the efficacy and safety of this compound in combination with a MEK inhibitor versus a standard-of-care BRAF/MEK inhibitor combination in patients with unresectable or metastatic BRAF V600E-mutant melanoma.
Study Design:
-
Trial Design: A multicenter, randomized, double-blind, active-controlled phase III trial.
-
Patient Population: Patients with histologically confirmed unresectable or metastatic melanoma with a documented BRAF V600E mutation, who have not received prior systemic therapy for advanced disease.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either:
-
Arm A: this compound plus a MEK inhibitor.
-
Arm B: A standard-of-care BRAF inhibitor plus a MEK inhibitor (e.g., dabrafenib + trametinib).
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee according to RECIST v1.1 criteria.
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.
-
Assessments: Tumor assessments are performed at baseline and every 8 weeks thereafter. Adverse events are monitored and graded according to CTCAE v5.0.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and points of inhibition by this compound and MEK inhibitors.
Experimental Workflow
Caption: A typical drug development workflow from preclinical studies to regulatory approval.
Logical Relationship
Caption: Treatment decision logic for advanced melanoma based on BRAF mutation status.
References
- 1. Combination Therapies for Melanoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Management of V600E and V600K BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Therapeutic Strategies for Advanced Melanoma [deceraclinical.com]
- 8. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCCF-853 (also known as GDC-0853 and fenebrutinib), a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, and ibrutinib, the first-in-class covalent BTK inhibitor. This comparison is based on preclinical and clinical data to inform research and drug development decisions.
Introduction to this compound and Ibrutinib
Ibrutinib, a first-generation BTK inhibitor, has transformed the treatment landscape for several B-cell malignancies by irreversibly binding to the Cys-481 residue of BTK.[1] However, the emergence of resistance, most commonly through the C481S mutation in BTK, and off-target effects have necessitated the development of next-generation inhibitors.[2]
This compound (fenebrutinib) is a potent and highly selective, non-covalent (reversible) BTK inhibitor.[3][4][5] Its distinct mechanism of action allows it to bind to BTK without relying on the Cys-481 residue, thus offering a potential therapeutic strategy for patients with ibrutinib-resistant disease.[2][6] This guide delves into a head-to-head comparison of these two compounds, focusing on their biochemical potency, cellular activity, and clinical implications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and ibrutinib.
Table 1: Biochemical Potency and Cellular Activity
| Parameter | This compound (Fenebrutinib) | Ibrutinib | Reference |
| BTK Inhibition (Wild-Type) | |||
| IC50 (Biochemical) | Not explicitly stated | 2.2 nM | [7] |
| IC50 (Human Whole Blood, anti-IgM induced Btk Y223 autophosphorylation) | 11 nM | Not explicitly stated | [8] |
| BTK Inhibition (C481S Mutant) | |||
| IC50 (Biochemical) | Maintained activity | >1000 nM (significantly reduced activity) | [2][7] |
| Inhibition of Y223 phosphorylation in HEK293T cells | Equivalent to wild-type | Significantly reduced | [7] |
| Inhibition of Downstream Signaling (in primary CLL cells, 1µM) | |||
| pBTK | 79% reduction | Not explicitly stated | [9] |
| pPLCγ2 | 44% reduction | Not explicitly stated | [9] |
| pAKT | 60% reduction | Not explicitly stated | [9] |
| pERK | 86% reduction | Not explicitly stated | [9] |
| Cellular Effects (in primary CLL cells) | |||
| Decrease in Viability | Modest decrease | Not explicitly stated | [9] |
| Abrogation of Stromal Co-culture Protection | 10% viability decrease | Not explicitly stated | [9] |
| Inhibition of CXCL12-induced Chemotaxis | 51% reduction | Not explicitly stated | [9] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound (Fenebrutinib) (% inhibition at 1µM) | Ibrutinib (% inhibition at 1µM) | Reference |
| BTK | ≥80% | ≥80% | [8] |
| ITK | ≤50% | ≥80% | [8] |
| EGFR | ≤50% | ≥80% | [8] |
| TEC | Not explicitly stated | ≥80% | [8] |
| HER2 (ErbB2) | ≤50% | ≥80% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Biochemical BTK Enzyme Activity Assay: The inhibitory activity of the compounds on wild-type and C481S mutant BTK was determined using a biochemical enzyme activity assay. Recombinant BTK protein was incubated with the inhibitor at various concentrations. The reaction was initiated by the addition of ATP and a substrate peptide. The level of substrate phosphorylation was measured, typically using a fluorescence-based method, to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Cellular BTK Phosphorylation Assay: HEK293T cells were transiently transfected with plasmids encoding either wild-type or C481S mutant BTK. Following transfection, cells were treated with varying concentrations of this compound or ibrutinib. The cells were then lysed, and the phosphorylation status of BTK at tyrosine 223 (Y223) was assessed by immunoblotting using a phospho-specific antibody. Total BTK levels were also measured as a loading control.[7][8]
Primary CLL Cell Signaling and Viability Assays: Primary chronic lymphocytic leukemia (CLL) cells were purified from patient samples. For signaling studies, cells were pre-treated with the inhibitors and then stimulated with anti-IgM. The phosphorylation of downstream signaling proteins such as PLCγ2, AKT, and ERK was analyzed by immunoblotting or flow cytometry. For viability assays, cells were cultured in the presence of the inhibitors, with or without a protective stromal cell co-culture, and cell viability was assessed using methods like Annexin V/propidium iodide staining followed by flow cytometry.[9]
Kinase Selectivity Profiling: The selectivity of the inhibitors was evaluated against a panel of kinases. This was typically performed using in vitro activity assays or ATP site competitive binding assays. The percent inhibition of each kinase at a fixed concentration (e.g., 1µM) of the inhibitor was determined to generate a selectivity profile.[8]
Visualizations: Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and Inhibition
Caption: BTK signaling cascade and inhibition points of this compound and Ibrutinib.
Experimental Workflow for Comparing BTK Inhibitors
Caption: A generalized workflow for the in vitro comparison of BTK inhibitors.
References
- 1. [PDF] Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 2. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Validating the Therapeutic Potential of Fenebrutinib (GDC-0853): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fenebrutinib (formerly GDC-0853) is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways. Its unique reversible binding mechanism and high selectivity offer a promising therapeutic alternative to covalent BTK inhibitors for a range of autoimmune diseases and B-cell malignancies. This guide provides a comprehensive comparison of Fenebrutinib with other BTK inhibitors, supported by experimental data, to validate its therapeutic potential.
Comparative Performance of BTK Inhibitors
The following tables summarize the key performance indicators of Fenebrutinib and its major covalent competitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Ki (nM) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular (Whole Blood) | Kinase Selectivity (Number of off-target kinases inhibited >50% at 1µM) | Binding Mechanism |
| Fenebrutinib (GDC-0853) | BTK | 0.91[1][2] | 3.1 (BTK Y223 phosphorylation)[3] | 8.4 (CD69 expression)[1][3] | 3 of 218 kinases tested[4] | Non-covalent, Reversible |
| Ibrutinib | BTK | - | 1.5[5][6] | <10[7] | 31 of 221 kinases tested[4] | Covalent, Irreversible |
| Acalabrutinib | BTK | - | 5.1[5][6] | <10[7] | 1.5% of kinome inhibited >65%[7] | Covalent, Irreversible |
| Zanubrutinib | BTK | - | 0.5[5] | <10[7] | 4.3% of kinome inhibited >65%[7] | Covalent, Irreversible |
Data compiled from multiple sources and assays; direct comparison should be made with caution.
Table 2: Pharmacokinetic Properties
| Inhibitor | Half-life (t½) | Bioavailability (F) | Key Metabolism Notes |
| Fenebrutinib (GDC-0853) | 2.2 hours (rat), 3.8 hours (dog)[8] | 65% (rat)[8] | - |
| Ibrutinib | ~4-6 hours | Low and variable | Extensively metabolized by CYP3A4. |
| Acalabrutinib | ~1 hour | ~25% | Primarily metabolized by CYP3A4. |
| Zanubrutinib | ~2-4 hours | High | Metabolized by CYP3A4. |
Table 3: Clinical Trial Efficacy and Safety Highlights
| Inhibitor | Indication | Key Efficacy Results | Common Adverse Events |
| Fenebrutinib (GDC-0853) | Systemic Lupus Erythematosus (Phase II) | Did not meet primary endpoint (SRI-4 response) but showed significant reduction in disease biomarkers.[9][10][11] | Generally well-tolerated; serious adverse events more frequent at higher dose.[9] |
| Relapsed/Refractory B-cell NHL and CLL (Phase I) | 8 of 24 patients responded, including one with the C481S mutation.[12] | Fatigue, nausea, diarrhea, thrombocytopenia.[12] | |
| Ibrutinib | B-cell malignancies (Approved) | High response rates in CLL, MCL, and WM. | Atrial fibrillation, bleeding, rash, diarrhea.[13] |
| Acalabrutinib | B-cell malignancies (Approved) | High response rates with improved safety profile over ibrutinib. | Headache, diarrhea, fatigue. Fewer off-target effects like atrial fibrillation and bleeding.[14] |
| Zanubrutinib | B-cell malignancies (Approved) | High response rates, designed for greater BTK occupancy and reduced off-target effects.[15] | Neutropenia, upper respiratory tract infection, rash. |
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathways
BTK is a key component of the B-cell receptor (BCR) and Fc receptor (FcγR) signaling pathways, which are crucial for the activation, proliferation, and survival of B-cells and myeloid cells, respectively. Inhibition of BTK can effectively block these downstream signals.
Caption: BTK Signaling Pathways and Fenebrutinib's Point of Inhibition.
Experimental Workflow for BTK Inhibitor Validation
The therapeutic potential of a BTK inhibitor is typically validated through a series of in vitro and in vivo experiments.
Caption: General Experimental Workflow for Validating BTK Inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified BTK enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Fenebrutinib) in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or vehicle control).
-
Add 2 µl of the diluted BTK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
Cellular Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of a BTK inhibitor on the viability of cancer cell lines that are dependent on BTK signaling.
Methodology:
-
Cell Culture and Treatment:
-
Seed lymphoma cell lines (e.g., TMD8, REC-1) in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of the BTK inhibitor (or vehicle control) for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Incubate the plate according to the manufacturer's instructions to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.[18]
-
In Vivo Efficacy Study (e.g., Collagen-Induced Arthritis Model in Rats)
Objective: To evaluate the therapeutic efficacy of a BTK inhibitor in a preclinical model of autoimmune disease.
Methodology:
-
Induction of Arthritis:
-
Induce arthritis in female Lewis rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
-
Drug Administration:
-
Once arthritis develops, orally administer the BTK inhibitor (e.g., Fenebrutinib) or vehicle control to the rats daily at various dose levels.
-
-
Efficacy Assessment:
-
Monitor the progression of arthritis by measuring ankle thickness and clinical scores of inflammation.
-
At the end of the study, collect tissue samples (e.g., paws) for histological analysis to assess joint damage.
-
-
Data Analysis:
-
Compare the changes in ankle thickness and clinical scores between the inhibitor-treated groups and the vehicle control group.
-
Analyze the histological data to quantify the reduction in inflammation, cartilage destruction, and bone resorption in the treated animals.[8]
-
Conclusion
Fenebrutinib (GDC-0853) demonstrates potent and highly selective inhibition of BTK with a favorable non-covalent binding mechanism. Preclinical and early clinical data suggest a distinct profile compared to covalent BTK inhibitors, potentially offering a better safety profile for the treatment of chronic autoimmune diseases and certain B-cell malignancies. The provided comparative data and experimental protocols serve as a valuable resource for researchers and drug development professionals in further validating the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dialogorochecac.com [dialogorochecac.com]
- 5. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton’s Tyrosine Kinase Inhibitor, Fenebrutinib (GDC-0853), in Moderate to Severe Systemic Lupus Erythematosus: Results of a Phase 2 Randomized Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
No Publicly Available Data for UCCF-853 Prevents Comparative Analysis
A comprehensive search for benchmark studies and performance data on a compound designated as UCCF-853 has yielded no publicly available information. Without access to experimental data, a comparative analysis with alternative compounds cannot be conducted at this time.
Researchers, scientists, and drug development professionals seeking to evaluate this compound will find a lack of published literature detailing its performance, mechanism of action, or direct comparisons with other relevant substances. This absence of data precludes the creation of a detailed comparison guide as requested.
Further investigation into chemical databases and scientific literature archives failed to identify "this compound" as a recognized public identifier for any specific molecule. It is possible that this designation is an internal, project-specific code not yet disclosed in public forums or that the identifier is inaccurate.
For a comparative guide to be generated, the provision of a correct chemical name, CAS registry number, or reference to a publication detailing the synthesis and biological evaluation of this compound is necessary. Once such information is available, a thorough comparison with alternative compounds, including data tables, experimental protocols, and signaling pathway diagrams, can be compiled.
Safety Operating Guide
Proper Disposal Procedures for UCCF-853: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of UCCF-853.
This document provides comprehensive guidance on the proper disposal procedures for this compound, a benzimidazolone-class compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols based on the known hazards of benzimidazole derivatives to ensure the safety of laboratory personnel and environmental protection. This compound is part of the Cystic Fibrosis Foundation Therapeutics (CFFT) Compound Collection and is utilized in research as a CFTR activator.
I. Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards. As a benzimidazolone derivative, it should be handled with care. The following information is based on safety data for structurally similar compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Skin Protection: A lab coat and appropriate attire to prevent skin exposure are necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
Hazard Classification (Anticipated for Benzimidazolone Class):
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | May cause skin irritation. | P264: Wash hands thoroughly after handling.[1] |
| Eye Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
II. Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure to this compound, immediate and appropriate action is critical to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the substance.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Label the waste container clearly as "Hazardous Waste" and include the full chemical name. Dispose of it according to your institution's hazardous waste management guidelines.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
III. Disposal Procedures for this compound
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. As a benzimidazolone compound, it should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Solid Waste: Collect unused this compound, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials in a dedicated, durable, and sealable container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Benzimidazolone derivative)," and any other information required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The recommended disposal method for this class of compounds is incineration in a permitted hazardous waste incinerator.[3]
IV. Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for the Potent Research Compound UCCF-853
Disclaimer: The compound designated "UCCF-853" is a fictional substance for the purpose of this guidance. The following information is based on a precautionary approach for handling potent, uncharacterized research compounds and should be adapted to the specific hazards of any real substance as determined by a thorough risk assessment and its Safety Data Sheet (SDS).[1][2]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans with procedural, step-by-step guidance for handling the hypothetical potent compound this compound.
Risk Assessment and the Precautionary Principle
When handling a new or uncharacterized substance like this compound, a comprehensive risk assessment is the first and most critical step.[2][3][4] In the absence of specific data, the precautionary principle must be applied, assuming the compound is highly hazardous.[1] This involves treating the substance as potentially toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] The primary source of information for any known chemical is its Safety Data Sheet (SDS), which provides detailed information on hazards, handling, storage, and emergency procedures.[2][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure and is determined by a risk assessment that considers the quantity, physical form (e.g., powder, liquid), and the specific laboratory procedure.[6] Below is a summary of recommended PPE for various activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[6][7] - Disposable, solid-front lab coat with tight-fitting cuffs.[1][6] - Double-gloving (e.g., nitrile).[1][6] - Disposable sleeves.[6] - Safety glasses or goggles (if not using a full-face respirator).[6] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential.[6] Double-gloving provides an extra barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[6] - Lab coat.[6] - Safety glasses with side shields or chemical splash goggles.[6] - Single pair of chemical-resistant gloves (e.g., nitrile).[6] | Reduced risk of aerosolization compared to powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[6] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[6] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[6] |
Experimental Protocols: Safe Handling of this compound
A systematic approach is essential for safely handling potent compounds. The following workflow outlines key stages from preparation to disposal.[6]
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or glove box.[1]
-
Ensure all necessary equipment, including the correct PPE and spill cleanup materials, is readily available before starting work.[1]
-
Inform colleagues in the vicinity about the nature of the work.[1]
-
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.[1]
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation where appropriate.[1]
-
-
Solution Preparation and Reactions:
-
Decontamination and Cleanup:
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[6] |
| Aqueous Waste | - Collect in a sealed, labeled container.[6] |
| Solid Waste | - Collect in a designated, sealed container labeled as "Hazardous Waste" with the compound's name. |
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling the potent research compound this compound.
Caption: Workflow for handling potent compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. johe.rums.ac.ir [johe.rums.ac.ir]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
